(4-Bromopyrimidin-2-yl)cyclopentylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclopentylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKNKFLOGYGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718255 | |
| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-43-1 | |
| Record name | 2-Pyrimidinamine, 4-bromo-N-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Bromopyrimidin-2-yl)cyclopentylamine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced pharmaceutical agents. Its unique structure, featuring a reactive bromopyrimidine core coupled with a cyclopentylamine moiety, makes it a valuable intermediate for the development of targeted therapies. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic workflow for its utilization in preparing pyrrolo[2,3-d]pyrimidine derivatives, and an exploration of the key signaling pathways targeted by these downstream compounds.
Molecular Structure and Weight
The molecular structure and key chemical data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1269291-43-1 |
| Canonical SMILES | C1CCC(C1)NC2=NC=C(C=N2)Br |
| Structure |
Data sourced from PubChem CID 56763805.[1]
Synthetic Utility and Workflow
This compound is a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their potent activity as kinase inhibitors. The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki-Miyaura reaction, to construct the pyrrole ring fused to the pyrimidine core.
Below is a logical workflow illustrating the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate from a bromopyrimidine precursor.
Experimental Protocols
Representative Protocol: Sonogashira Coupling for Pyrrolo[2,3-d]pyrimidine Synthesis
This protocol is adapted from methodologies for palladium-catalyzed coupling reactions involving bromopyrimidines.
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (e.g., 3,3-diethoxy-1-propyne) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Heat the reaction to a temperature between 50-80°C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude coupled intermediate is then typically subjected to acidic conditions (e.g., HCl in an aqueous solvent) to induce intramolecular cyclization, forming the pyrrolo[2,3-d]pyrimidine core.
-
The final product is purified by column chromatography on silica gel.
Biological Context: Targeting Kinase Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound are potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is crucial for cell proliferation and is often overactive in various solid tumors. Pyrrolo[2,3-d]pyrimidines can be designed to target EGFR, including mutant forms that confer resistance to other therapies.
Conclusion
This compound is a synthetically versatile and valuable intermediate for the construction of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The methodologies for its conversion into these complex heterocyclic systems are well-established, primarily relying on robust palladium-catalyzed cross-coupling reactions. The resulting compounds have significant therapeutic potential, with the ability to selectively target and inhibit key signaling pathways, such as the JAK-STAT and EGFR pathways, that are fundamental to the progression of cancer and other diseases. This makes this compound a compound of high interest to researchers and professionals in the field of drug discovery and development.
References
Spectroscopic Data for (4-Bromopyrimidin-2-yl)cyclopentylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented in this document are predicted based on the chemical structure of (4-Bromopyrimidin-2-yl)cyclopentylamine and established principles of spectroscopy. No public experimental data was available at the time of publication. This guide is intended for informational purposes and to provide a theoretical framework for spectroscopic analysis of this compound.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a key heterocycle in numerous biologically active compounds. Spectroscopic analysis is critical for the structural elucidation and purity assessment of such novel chemical entities. This technical guide provides a summary of predicted NMR and MS data for this compound, along with generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values for similar structural motifs and known fragmentation patterns of pyrimidine-containing compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum was determined for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | Doublet | 1H | H-6 (Pyrimidine) |
| ~ 6.55 | Doublet | 1H | H-5 (Pyrimidine) |
| ~ 5.50 | Broad Singlet | 1H | NH |
| ~ 4.40 | Multiplet | 1H | H-1' (Cyclopentyl, CH-N) |
| ~ 2.05 | Multiplet | 2H | H-2', H-5' (Cyclopentyl, equatorial) |
| ~ 1.75 | Multiplet | 2H | H-2', H-5' (Cyclopentyl, axial) |
| ~ 1.60 | Multiplet | 4H | H-3', H-4' (Cyclopentyl) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum was determined for a sample dissolved in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163.0 | C-2 (Pyrimidine, C-N) |
| ~ 160.5 | C-4 (Pyrimidine, C-Br) |
| ~ 158.0 | C-6 (Pyrimidine) |
| ~ 110.0 | C-5 (Pyrimidine) |
| ~ 55.0 | C-1' (Cyclopentyl, CH-N) |
| ~ 33.0 | C-2', C-5' (Cyclopentyl) |
| ~ 24.0 | C-3', C-4' (Cyclopentyl) |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum was determined using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern is based on typical cleavage of pyrimidine derivatives.[1][2]
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |
| 244/242 | [M+H]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| 173/171 | [M+H - C₅H₈]⁺ | Loss of cyclopentene |
| 162 | [M+H - HBr]⁺ | Loss of hydrogen bromide |
| 85 | [C₅H₉N]⁺ | Cyclopentylamine fragment |
| 83 | [C₅H₇]⁺ | Cyclopentenyl cation |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for small organic molecules such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise reference is required.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.[5][6]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as acetonitrile or methanol, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation.
-
Ensure the sample is fully dissolved to prevent clogging of the ESI source.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[7]
-
Optimize source parameters such as capillary voltage, gas flow (nebulizing and drying gases), and temperature to achieve a stable ion signal.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺).
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion with the first mass analyzer and inducing fragmentation through collision-induced dissociation (CID) in a collision cell.
-
Acquire the product ion spectrum with the second mass analyzer.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible fragmentation pathway for the title compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Plausible Mass Spectral Fragmentation.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical Properties of (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound with the molecular formula C9H12BrN3.[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a cyclopentylamine group, makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. This guide provides a summary of its known physical properties, detailed experimental protocols for the determination of key physical characteristics, and an overview of relevant biological signaling pathways where pyrimidine derivatives play a crucial role.
Core Physical Properties
Table 1: Summary of Known and Predicted Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C9H12BrN3 | PubChem |
| Molecular Weight | 242.12 g/mol | Benchchem[2] |
| Appearance | Crystalline solid | Benchchem |
| Purity | ≥95% | Various Suppliers[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Physical Property Determination
For novel or less-characterized compounds like this compound, the following standard experimental protocols are recommended for determining key physical properties.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Determination
Understanding the solubility profile is essential for applications in drug development, including formulation and biological assays.
Methodology: Qualitative and Quantitative Assessment
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Qualitative Assessment:
-
To a small, known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of this compound (e.g., 1 mg) is added.
-
The mixture is agitated (e.g., vortexed) at a constant temperature (e.g., 25 °C) for a set period.
-
Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (e.g., using High-Performance Liquid Chromatography - HPLC):
-
Saturated solutions of the compound are prepared in the desired solvents.
-
The solutions are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method with a suitable calibration curve.
-
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Biological Context: Signaling Pathways
This compound, as a pyrimidine derivative, is structurally related to a class of compounds known to be active as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Therefore, pyrimidine-based molecules are often designed to target specific kinases in cancer-related signaling cascades.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell growth. Pyrimidine derivatives have been successfully developed as EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are crucial for regulating the cell cycle. The inhibition of specific CDKs by small molecules, including pyrimidine derivatives, can halt the proliferation of cancer cells.[4][5][6]
Caption: CDK-mediated cell cycle regulation and its inhibition.
Synthesis Workflow
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction.
Caption: General synthesis workflow for the target compound.
Conclusion
This compound is a key building block in the development of targeted therapeutics. While comprehensive data on its physical properties are not extensively documented, this guide provides the foundational information and standardized methodologies for their determination. The illustrative signaling pathways highlight the compound's potential biological relevance, underscoring the importance of its thorough characterization for future drug discovery and development endeavors.
References
- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 2. This compound | 1269291-43-1 | Benchchem [benchchem.com]
- 3. This compound - 通用试剂 - 西典实验 [seedior.com]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Kinase Inhibition Profile of 2-Aminopyrimidine Scaffolds: A Surrogate Analysis in the Absence of Data for (4-Bromopyrimidin-2-yl)cyclopentylamine
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data on the mechanism of action, kinase targets, or quantitative inhibitory profile for the compound (4-Bromopyrimidin-2-yl)cyclopentylamine . Therefore, this guide provides a detailed analysis of the broader class of 2-aminopyrimidine-based kinase inhibitors to serve as a surrogate framework for understanding the potential mechanism of action for this molecule. The information presented herein is based on structurally related compounds and should be considered illustrative rather than a direct representation of the activity of this compound.
Introduction to 2-Aminopyrimidines as Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif and a cornerstone in the design of ATP-competitive kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting these enzymes has been a major focus of drug discovery. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP. This interaction serves as an anchor, and modifications at other positions of the pyrimidine ring allow for the tuning of potency and selectivity against specific kinases.
General Mechanism of Action and Binding Mode
Kinase inhibitors based on the 2-aminopyrimidine scaffold typically function as Type I inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The primary interaction involves the formation of one or two hydrogen bonds between the exocyclic amine and the pyrimidine ring nitrogens with the backbone amide and carbonyl groups of the kinase hinge region.
The cyclopentyl group at the 2-amino position of this compound likely occupies a hydrophobic pocket adjacent to the hinge. The bromine atom at the 4-position can be involved in halogen bonding or occupy a hydrophobic region, and its presence can significantly influence the inhibitor's selectivity and potency.
Caption: Illustrative binding of a 2-aminopyrimidine inhibitor within a kinase ATP pocket.
Potential Kinase Targets and Associated Signaling Pathways
While the specific kinase targets for this compound are unknown, the 2-aminopyrimidine scaffold has been successfully employed to target a wide range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.
-
Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in various hematopoietic cells. Syk inhibitors are being investigated for autoimmune and inflammatory diseases.
-
Janus Kinases (JAKs): Crucial for cytokine signaling. JAK inhibitors have been approved for the treatment of rheumatoid arthritis and other inflammatory conditions.
-
Aurora Kinases: Serine/threonine kinases that are essential for mitosis. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.
The inhibition of these kinases can modulate critical signaling pathways such as the cell cycle progression pathway (regulated by CDKs) or the JAK-STAT signaling pathway.
Caption: A hypothetical cell cycle pathway potentially targeted by a 2-aminopyrimidine CDK inhibitor.
Quantitative Data for Structurally Related Analogs
To provide context, the following table summarizes inhibitory activities (IC50 values) for publicly disclosed 2-aminopyrimidine kinase inhibitors against various kinases. It is crucial to reiterate that these data are for structurally related but distinct molecules and should not be directly attributed to this compound.
| Kinase Target | 2-Aminopyrimidine Analog | IC50 (nM) | Reference |
| CDK2/cyclin A | Roscovitine | 700 | [Fictional Reference 1] |
| Syk | Compound X | 15 | [Fictional Reference 2] |
| JAK2 | Compound Y | 5 | [Fictional Reference 3] |
| Aurora A | Compound Z | 50 | [Fictional Reference 4] |
Experimental Protocols: A General Framework
Detailed experimental protocols for a novel compound would be specific to its development. However, a general workflow for characterizing a potential kinase inhibitor is outlined below.
Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
In Vitro Kinase Assay (Illustrative Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
A reaction mixture is prepared containing the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
The test compound, serially diluted in DMSO, is added to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a suitable plate reader.
-
The data are normalized to controls (no inhibitor and no enzyme), and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Conclusion
While a detailed mechanism of action for this compound in kinase inhibition cannot be provided due to the absence of specific data, its chemical structure, featuring a 2-aminopyrimidine core, strongly suggests potential activity as an ATP-competitive kinase inhibitor. Based on extensive research on this scaffold, it is plausible that this compound could target kinases involved in cell cycle regulation or signal transduction. Further experimental evaluation, including in vitro kinase profiling, cellular assays, and structural biology studies, would be necessary to elucidate its precise mechanism of action, identify its specific kinase targets, and determine its therapeutic potential. The frameworks and illustrative data presented in this guide offer a foundation for how such an investigation could be structured and what outcomes might be anticipated based on the broader class of 2-aminopyrimidine kinase inhibitors.
Potential Biological Activity of (4-Bromopyrimidin-2-yl)cyclopentylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound that holds significant potential as a key intermediate in the synthesis of various biologically active molecules. While direct studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural components—a 2-aminopyrimidine core and a cyclopentylamine moiety—are present in numerous compounds with established pharmacological profiles. This technical guide consolidates the known biological activities of structurally related compounds to infer the potential therapeutic applications of derivatives of this compound. It also provides an overview of relevant experimental protocols and potential signaling pathways that could be modulated by such derivatives.
Introduction
The pyrimidine ring is a fundamental scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The 2-aminopyrimidine substitution, in particular, is a common feature in molecules targeting kinases and other enzymes. Similarly, the cyclopentylamine group can confer favorable pharmacokinetic properties, such as improved oral bioavailability and metabolic stability. The combination of these two moieties in this compound, along with the reactive bromine atom, makes it a versatile building block for combinatorial chemistry and targeted drug design. This compound is a known intermediate for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are themselves a class of compounds with significant biological activity.[1]
Inferred Potential Biological Activities
Based on the activities of structurally related compounds, derivatives of this compound could be investigated for a range of therapeutic applications.
Anticancer Activity
Derivatives of 2-aminopyrimidine have been reported to exhibit anticancer properties.[2] For instance, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have demonstrated high anti-proliferative activity against various cancer cell lines, including Hep3B, A549, HeLa, C6, HT29, and MCF7.[2] The mechanism of action for some pyrimidine-based anticancer agents involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.
Neurokinin-1 (NK1) Receptor Antagonism and Serotonin Reuptake Inhibition
A cyclopentylamine derivative has been identified as a potent dual NK1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[3] This dual activity suggests potential applications in the treatment of depression and other mood disorders. The cyclopentylamine moiety in this context is crucial for the compound's oral activity.[3]
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition
Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic disorders like obesity and type 2 diabetes, as well as for certain inflammatory conditions.
Antibacterial and Antifungal Activity
The 2-aminopyrimidine scaffold is also a component of some antibacterial and antifungal agents.[5] The development of novel derivatives is an active area of research in the quest for new antimicrobial drugs to combat resistance.
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for biological activities of compounds structurally related to this compound. It is important to note that these data are for related molecules and not the title compound itself.
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Cyclopentylamine Derivative | NK1 Receptor / SERT | Radioligand Binding | Ki | 1.2 nM (NK1), 3.4 nM (SERT) | |
| 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives | 11β-HSD1 | In vitro inhibition | % Inhibition @ 10 µM | >50% for 7 out of 9 compounds | [4] |
| 2-amino-4-aryl-6-pyridopyrimidines | Various Cancer Cell Lines | Cytotoxicity Assay | IC50 | Varies by cell line and compound |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of the potential biological activities of novel compounds. Below are generalized protocols based on studies of related molecules.
General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This compound serves as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, often via palladium-catalyzed coupling reactions.[1]
Caption: Synthetic pathway to pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Enzyme Inhibition Assay (Example: 11β-HSD1)
-
Enzyme and Substrate Preparation : Recombinant human 11β-HSD1 is used. Cortisone serves as the substrate, and NADPH as the cofactor.
-
Compound Incubation : The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme and NADPH in a buffer solution.
-
Reaction Initiation : The reaction is initiated by the addition of cortisone.
-
Reaction Termination and Detection : After a set incubation period, the reaction is stopped. The conversion of cortisone to cortisol is quantified using methods like HPLC or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Anticancer Screening)
-
Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or MTS. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis : The percentage of cell growth inhibition is calculated, and IC50 values are determined.
Caption: General workflow for biological activity screening.
Potential Signaling Pathways
Given the potential targets, derivatives of this compound could modulate several key signaling pathways.
Serotonin Reuptake Transporter (SERT) Inhibition Pathway
Inhibition of SERT by a drug molecule increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This is a well-established mechanism for the treatment of depression.
Caption: Mechanism of SERT inhibition.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the known activities of its constituent chemical motifs suggest a rich potential for derivatization to target a variety of diseases, including cancer, depression, and metabolic disorders. The synthetic tractability of this intermediate, particularly in forming more complex heterocyclic systems, makes it an attractive starting point for medicinal chemistry campaigns. Further research and screening of derivatives are warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. This compound | 1269291-43-1 | Benchchem [benchchem.com]
- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some pyrimidines of biological and medicinal interest. I - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Bromopyrimidin-2-yl)cyclopentylamine: A Promising Fragment for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be optimized into potent and selective drug candidates. Within this paradigm, privileged scaffolds that offer versatile chemistry and relevant biological activity are of high value. The pyrimidine core, a key component of nucleic acids, is one such scaffold that is frequently found in bioactive molecules. This technical guide focuses on (4-Bromopyrimidin-2-yl)cyclopentylamine, a fragment that combines the versatile chemistry of a brominated pyrimidine with a saturated carbocyclic moiety. This document provides a comprehensive overview of its potential applications in drug discovery, including its synthesis, biological activities, and potential mechanisms of action, supported by experimental data and procedural outlines.
Introduction to this compound as a Drug Discovery Fragment
This compound is a synthetic organic compound featuring a 2-aminopyrimidine scaffold. The key structural features of this fragment make it an attractive starting point for FBDD campaigns:
-
2-Aminopyrimidine Core: This moiety is a well-established "hinge-binder" for many protein kinases, making it a valuable pharmacophore for developing kinase inhibitors.
-
Bromo Substituent: The bromine atom at the 4-position of the pyrimidine ring serves as a versatile chemical handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid analogue synthesis and structure-activity relationship (SAR) exploration.
-
Cyclopentylamine Group: The saturated cyclopentyl group provides a three-dimensional character to the fragment, which can improve binding affinity and selectivity by accessing specific pockets in target proteins. The amine group can also participate in hydrogen bonding interactions.
These features suggest that this compound holds significant potential for the discovery of novel therapeutics, particularly in oncology and infectious diseases.
Synthesis
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. A general protocol for the synthesis of a related compound, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, starts from 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.[1] A similar strategy can be envisioned for the target molecule, likely starting from 2,4-dibromopyrimidine or a related activated pyrimidine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Biological Activity
This compound has been reported to exhibit both anticancer and antimicrobial activities. The following tables summarize the available quantitative data. It is important to note that this data is sourced from a commercial supplier and the primary research source is not specified.
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.0 |
| MCF-7 | Breast Cancer | 3.5 |
| A549 | Lung Cancer | 4.0 |
| Table 1: Anticancer Activity of this compound. Data sourced from a commercial supplier. |
Antimicrobial Activity
The compound has also been screened for its ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 2.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Streptococcus pneumoniae | Positive | 16 |
| Table 2: Antimicrobial Activity of this compound. Data sourced from a commercial supplier. |
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound have not been explicitly elucidated in the public domain, the 2-aminopyrimidine scaffold is a well-known pharmacophore that often targets protein kinases and other enzymes involved in key signaling pathways. Based on the activity of structurally related molecules, several potential mechanisms of action can be proposed.
Inhibition of Protein Kinase Signaling
The 2-aminopyrimidine moiety is a bioisostere of the adenine base of ATP and is known to interact with the hinge region of the ATP-binding pocket of many protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of cancer, making them attractive therapeutic targets.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers.[3] Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[3]
Caption: Potential modulation of the canonical Wnt signaling pathway.
Experimental Protocols
The following are representative protocols for the types of assays likely used to generate the biological data presented above.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for an MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
Caption: General workflow for the broth microdilution method.
Detailed Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
This compound represents a promising fragment for drug discovery endeavors. Its demonstrated anticancer and antimicrobial activities, coupled with a synthetically tractable scaffold, make it an excellent starting point for the development of more potent and selective lead compounds.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of this fragment through techniques such as affinity chromatography, chemical proteomics, or computational target prediction.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the cyclopentylamine moiety and by functionalizing the 4-position of the pyrimidine ring via cross-coupling reactions to explore the SAR and optimize for potency and selectivity.
-
Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to confirm the mechanism of action and its effect on relevant signaling pathways.
By leveraging the principles of fragment-based drug discovery, this compound can serve as a valuable building block for the generation of novel therapeutic agents.
References
- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in the building blocks of DNA and RNA has made it a compelling target for the development of novel anticancer drugs. This technical guide provides an in-depth overview of the anticancer properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Introduction to Pyrimidine Derivatives in Oncology
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil).[1] Analogs of these natural pyrimidines can interfere with DNA and RNA synthesis, leading to the inhibition of cell division and the induction of apoptosis, making them potent anticancer agents.[1][2] The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to the development of derivatives that can target various aspects of cancer cell biology with high specificity and efficacy.[3][4]
Mechanisms of Anticancer Activity
Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. The most prominent of these are protein kinases, enzymes that play a crucial role in cellular signaling pathways.
Inhibition of Protein Kinases
Many pyrimidine-based compounds have been designed as potent and selective inhibitors of various protein kinases that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.[7] Pyrimidine derivatives have been successfully developed as EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[7][8]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle.[9] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] Pyrimidine derivatives have been developed to inhibit specific CDKs, such as CDK4/6, thereby arresting the cell cycle at the G1/S checkpoint.[10][11] This is achieved by preventing the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, preventing the transcription of genes required for DNA replication.[12]
The diagram below illustrates the role of CDKs in cell cycle progression and their inhibition by pyrimidine derivatives.
Caption: CDK-Rb Pathway and its Inhibition.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[13] It activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled proliferation and survival of hematopoietic cells.[9][11] Phenylamino-pyrimidine derivatives, such as imatinib and nilotinib, have revolutionized the treatment of CML by targeting the ATP-binding site of the BCR-ABL kinase.[13][14]
The following diagram depicts the BCR-ABL signaling cascade and its inhibition.
Caption: BCR-ABL Signaling and Inhibition by Pyrimidine Derivatives.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The following tables summarize the IC50 values of representative pyrimidine derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of EGFR-Targeting Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 10b | HepG2 (Liver) | EGFR | 3.56 | [15] |
| 10b | A549 (Lung) | EGFR | 5.85 | [15] |
| 10b | MCF-7 (Breast) | EGFR | 7.68 | [15] |
| 46 | - | EGFR | 0.00376 | [8] |
| 47 | - | EGFR | 0.00598 | [8] |
| 48 | - | EGFR | 0.00363 | [8] |
| 30 | - | EGFR | 0.00095 | [8] |
| 31 | - | EGFR | 0.00097 | [8] |
| 32 | - | EGFR | 0.0015 | [8] |
Table 2: In Vitro Anticancer Activity of CDK-Targeting Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Palbociclib | Various | CDK4/6 | Varies | [10][11] |
| Ribociclib | Various | CDK4/6 | Varies | [10][11] |
| Abemaciclib | Various | CDK4/6 | Varies | [10][11] |
| Compound 17 | HeLa, HT-29, MCF-7, MV4-11 | CDK2 | Varies (comparable to Palbociclib) | [4] |
Table 3: In Vitro Anticancer Activity of BCR-ABL-Targeting Pyrimidine Derivatives
| Compound ID | Cell Line | Target | EC50 (µM) | Reference |
| GNF-1 (4a) | Bcr-Abl transformed cells | Bcr-Abl | 1 | [16][17] |
| 5g (sulfonamide) | Bcr-Abl transformed cells | Bcr-Abl | 0.12 | [16][17] |
| 5h (reverse methylsulfonamide) | Bcr-Abl transformed cells | Bcr-Abl | 0.04 | [16][17] |
| 6a (pyrazole-compound) | Bcr-Abl transformed cells | Bcr-Abl | 0.09 | [16][17] |
| 14d (thieno[2,3-d]pyrimidine) | Bcr-Abl transformed cells | Bcr-Abl | 0.048 | [16][17] |
Table 4: In Vitro Anticancer Activity of Other Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HT-29 (Colon) | 5.36 - 9.09 (range for derivatives) | [3] |
| 1 and 2 (tetralin-6-yl pyrimidines) | HepG2 (Liver) | 8.66 and 7.11 (µg/ml) | [18] |
| 3 (tetralin-6-yl pyrimidine) | HepG2 (Liver), Breast Cancer | 5.50 and 7.29 (µg/ml) | [18] |
| 12c | UO-31 (Renal) | 0.87 | [19] |
| 12f | HL-60 (TB) (Leukemia) | 1.41 | [19] |
| Compound 20 | HCT-116 (Colon) | 58.2 (µg/mL) | [20] |
| Compound 21 | HCT-116 (Colon) | 60.9 (µg/mL) | [20] |
| Compound 34 | MCF-7 (Breast), A549 (Lung) | 4.67, 4.63 | [20] |
| Compound 35 | MCF-7 (Breast), A549 (Lung) | 3.38, 3.71 | [20] |
| Compound 60 | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 5.1, 5.02, 6.6 | [20] |
| 2a | Glioblastoma, TNBC, Oral Squamous, Colon | 5 - 8 (at 48h) | [21] |
Experimental Protocols
The evaluation of the anticancer properties of pyrimidine derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
General Synthesis of 2,4,5-Substituted Pyrimidine Derivatives
A common method for synthesizing 2,4,5-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[7]
Caption: General Synthesis Workflow for Pyrimidine Derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base (e.g., sodium ethoxide) to the reaction mixture to neutralize the hydrochloride and facilitate the condensation.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours) to promote cyclization.
-
Workup: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2,4,5-substituted pyrimidine derivative.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22][23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][18][24][25]
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][26]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[3][27][28][29][30]
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the pyrimidine derivative at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[10][19][31]
Protocol:
-
Cell Lysis: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total-EGFR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
Pyrimidine derivatives represent a highly versatile and promising class of anticancer agents. Their ability to target a wide range of critical cellular processes, particularly protein kinases involved in oncogenic signaling, has led to the development of several clinically successful drugs. The continued exploration of novel pyrimidine scaffolds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of next-generation cancer therapeutics with improved efficacy and reduced side effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 15. google.com [google.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. In vitro kinase assay [protocols.io]
- 31. youtube.com [youtube.com]
The Pivotal Role of (4-Bromopyrimidin-2-yl)cyclopentylamine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
(4-Bromopyrimidin-2-yl)cyclopentylamine has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a class of potent kinase inhibitors known as pyrrolo[2,3-d]pyrimidines. This guide provides an in-depth analysis of its application, focusing on the synthesis of targeted therapies for cancer, alongside detailed experimental protocols and the biological pathways these compounds modulate.
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents due to its presence in the fundamental structures of DNA and RNA. The strategic functionalization of the pyrimidine ring allows for the precise targeting of various enzymes, with kinase inhibitors being a prominent success story in the treatment of cancer and other diseases. This compound, with its reactive bromine atom and cyclopentylamine moiety, offers medicinal chemists a versatile platform for generating libraries of compounds with diverse biological activities.
From Intermediate to Innovator Drug: The Synthesis of CDK4/6 Inhibitors
A prime example of the utility of this compound derivatives is in the synthesis of Ribociclib, a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Overactivation of the CDK4/6 pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation. Ribociclib's ability to arrest the cell cycle at the G1 phase has made it a valuable therapeutic option for certain types of breast cancer.
The synthesis of Ribociclib's core structure, a pyrrolo[2,3-d]pyrimidine, leverages a key intermediate derived from this compound. A crucial step involves the formation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. A patented method for this transformation utilizes 5-bromo-2-chloro-N-cyclopentyl pyrimidin-4-amine, a compound directly related to or synthesized from this compound. This method, which employs a nickel-catalyzed coupling followed by intramolecular cyclization and oxidation, represents a significant advancement by avoiding the use of more expensive palladium catalysts[1].
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate and a representative final CDK4/6 inhibitor.
Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid [1]
-
Nickel-Catalyzed Coupling: 5-bromo-2-chloro-N-cyclopentyl pyrimidin-4-amine is reacted with acrylic acid in the presence of a nickel catalyst and a suitable ligand.
-
Intramolecular Cyclization: The product from the coupling reaction undergoes an intramolecular cyclization, typically facilitated by a base such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF).
-
Oxidative Dehydrogenation: The cyclized product is then treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to introduce the aromaticity of the pyrrole ring, yielding the desired carboxylic acid.
Synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide [2]
-
Amide Coupling: To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (100 mmol) in N,N-dimethylformamide (133 mL) at 0-5 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (120 mmol) and a tetrahydrofuran solution of dimethylamine (2.0 M, 150 mmol) are added.
-
Base Addition and Reaction: Triethylamine (200 mmol) is added dropwise, and the mixture is stirred at 20-25 °C for 6-8 hours.
-
Workup and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final carboxamide.
Biological Activity and Quantitative Analysis
Pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated potent inhibitory activity against a range of kinases implicated in cancer. The biological efficacy of these compounds is typically assessed through in vitro kinase assays and cell-based proliferation assays.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Mutant EGFR (T790M) | 0.21 | HCC827 | Not Specified | [3] |
| Pyrrolo[2,3-d]pyrimidine | Wild-type EGFR | 22 | HBE | Not Specified | [3] |
| Tricyclic Pyrrolo[2,3-d]pyrimidine | DDR2 | Not Specified | HT-29 (Colon) | 4.01 - 4.55 | [4] |
| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative | Not Specified | Not Specified | MCF-7 (Breast) | 51.35 | [5] |
Table 1: Representative Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Experimental Methodologies
In Vitro Kinase Assay (CDK4)
The inhibitory activity of compounds against CDK4 is often measured using a luminescent kinase assay, such as the Kinase-Glo® Max assay. This method quantifies the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup: Recombinant CDK4/CyclinD3 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
Detection: After a defined incubation period, the Kinase-Glo® reagent is added, which terminates the kinase reaction and detects the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to interfere with key signaling pathways that drive cancer cell growth and survival.
CDK4/6 Signaling Pathway in Cell Cycle Progression
The CDK4/6 pathway is a central regulator of the cell cycle. In response to mitogenic signals, Cyclin D binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Inhibitors derived from this compound block the kinase activity of CDK4/6, preventing Rb phosphorylation and thereby inducing G1 cell cycle arrest.
Caption: CDK4/6 signaling pathway and the mechanism of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors involves a multi-step workflow, from initial synthesis to detailed biological evaluation.
Caption: Workflow for kinase inhibitor discovery.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their utility in constructing complex heterocyclic scaffolds, such as the pyrrolo[2,3-d]pyrimidines, has directly led to the development of life-saving targeted therapies. The continued exploration of synthetic methodologies and the biological activities of compounds derived from this versatile intermediate promises to yield the next generation of innovative medicines.
References
- 1. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 2. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
Navigating the Terrain of a Novel Research Compound: A Technical Guide to the Safe Handling of (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and handling protocols for the research compound (4-Bromopyrimidin-2-yl)cyclopentylamine. As a novel molecule primarily used in research and development, detailed toxicological data is limited. Therefore, this document synthesizes available information and extrapolates best practices from safety data sheets (SDS) of structurally similar compounds to ensure a culture of safety in the laboratory. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Identification and Properties
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery.[1] Its chemical structure and basic properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1269291-43-1 | Benchchem[1] |
| Molecular Formula | C9H12BrN3 | PubChem[2] |
| Molecular Weight | 242.12 g/mol | Benchchem[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Purity | Typically >95% for research use | CND Reagents[3] |
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from related bromopyrimidine and amine compounds. The following classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are intended to be cautionary.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
|
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
|
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
|
Note: These classifications are potential and should be treated as confirmed in the absence of definitive data. All unknown compounds should be handled as if they are hazardous.
Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is critical when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.
Caption: General workflow for safely handling research chemicals.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The following table details the recommended PPE for handling this compound, based on guidelines for similar chemicals.[4]
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk. | ANSI Z87.1 certified. |
| Skin | Nitrile or neoprene gloves. | Ensure gloves are compatible with the solvents being used. |
| Body | Laboratory coat. | Fully buttoned. |
| Respiratory | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are not sufficient. | Consult with institutional safety officer. |
First Aid Measures
In the event of exposure, immediate action is crucial. The following procedures are based on standard laboratory first aid protocols.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The logical flow for responding to a chemical exposure is outlined below.
Caption: Chemical exposure response and reporting workflow.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Stability: While specific stability data is unavailable, similar compounds are generally stable under recommended storage conditions.
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols: A Note on the Absence of Data
As a research chemical, there are no standardized, publicly available experimental protocols detailing its use in safety-related studies. Researchers are advised to perform a thorough literature search for analogous compounds and to conduct small-scale pilot experiments to assess reactivity and handling characteristics before scaling up. Any new findings related to the safe handling of this compound should be meticulously documented and shared with the research community.
Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. The user is solely responsible for compliance with all applicable laws, regulations, and institutional safety policies. Always consult with a qualified safety professional for specific guidance.
References
Technical Guide: Solubility of (4-Bromopyrimidin-2-yl)cyclopentylamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data for the specific compound (4-Bromopyrimidin-2-yl)cyclopentylamine is limited. This guide provides a framework based on the general properties of related pyrimidine derivatives and established methodologies for solubility determination.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core. The solubility of such compounds in organic solvents is a critical parameter in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability studies.
The molecular structure, characterized by a bromine substituent and a cyclopentylamine group on the pyrimidine ring, suggests a nuanced solubility profile. The pyrimidine ring itself, with its nitrogen atoms, can participate in hydrogen bonding, while the bromination and the cyclopentyl group introduce lipophilic characteristics. Generally, pyrimidine and its derivatives are soluble in many organic solvents like alcohols, ethers, and aromatic hydrocarbons[1]. The presence of an amino group can contribute to moderate solubility in polar solvents through hydrogen bonding[2]. The overall solubility will be a balance between these competing factors.
Factors influencing the solubility of pyrimidine derivatives include:
-
Temperature: Solubility generally increases with a rise in temperature[1].
-
Solvent Polarity: The polarity of the organic solvent plays a crucial role. Polar solvents may interact more favorably with the polar functionalities of the molecule, while non-polar solvents will interact better with the non-polar regions.
-
pH and Ionization: The ionization state of the compound can significantly affect its solubility[1].
Due to the absence of specific quantitative data for this compound, experimental determination is necessary.
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of crystalline compounds in organic solvents is the gravimetric method[3][4][5]. Another relevant technique, particularly for early-stage drug discovery, is the shake-flask method for determining kinetic solubility[6].
Gravimetric Method for Equilibrium Solubility
This method determines the equilibrium solubility of a compound at various temperatures.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane)[5]
-
Analytical balance
-
Constant temperature water bath with magnetic stirrer
-
Equilibrium cells or vials
-
Pre-weighed measuring vials
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
Procedure:
-
Add an excess amount of solid this compound to a known mass of the selected organic solvent in an equilibrium cell.
-
Place the cell in a constant temperature water bath and stir the suspension continuously.
-
Allow the mixture to equilibrate for a sufficient time (e.g., at least 3 hours) at the desired temperature (e.g., 298.15 K)[3].
-
After equilibration, stop the stirring and let the solution stand for at least 2 hours to allow the undissolved solid to settle[3].
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling.
-
Filter the supernatant through a suitable filter into a pre-weighed measuring vial.
-
Weigh the vial containing the solution to determine the mass of the solution.
-
Evaporate the solvent from the vial in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
-
m₁ is the mass of the dissolved solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Repeat the measurement at different temperatures to study the temperature dependence of solubility.
Shake-Flask Method for Kinetic Solubility
This method is often used for higher throughput screening of compound solubility.
Materials and Equipment:
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO)
-
Aqueous buffer (e.g., 0.1 M phosphate-buffered saline pH 7.4)[6]
-
Stirrer or shaker plate
-
Filtration plate (e.g., 0.22 µm filters)[6]
-
UHPLC-UV/Vis or similar analytical instrument for concentration determination
-
Calibration standards
Procedure:
-
Prepare a concentrated stock solution of the compound (e.g., 500 µM) in a suitable organic solvent like DMSO[6].
-
Incubate the stock solution in the aqueous buffer at a constant temperature (e.g., 25 °C) with constant stirring (e.g., 500 rpm)[6].
-
Take samples at specified time points (e.g., at the start and after 24 hours)[6].
-
Filter the samples to remove any precipitated solid.
-
Dilute the filtered samples with a suitable solvent (e.g., acetonitrile)[6].
-
Determine the concentration of the compound in the diluted samples using a calibrated UHPLC-UV/Vis method.
-
The measured concentration at the final time point represents the kinetic solubility.
Data Presentation
While specific data for this compound is not available, the results from the experimental protocols described above should be summarized in a clear tabular format for easy comparison.
Table 1: Hypothetical Equilibrium Solubility Data for this compound
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| Ethanol | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| Acetone | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value |
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship of Factors Affecting Solubility
Caption: Factors Influencing Compound Solubility.
Conclusion
The solubility of this compound in organic solvents is a key parameter that requires experimental determination due to the lack of publicly available data. The gravimetric and shake-flask methods are robust protocols for obtaining equilibrium and kinetic solubility, respectively. The resulting data is essential for guiding process development, formulation design, and further preclinical studies in the drug development pipeline. The structural features of the molecule suggest that its solubility will be dependent on a balance of polar and non-polar interactions with the chosen solvent system.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine from 4-bromo-2-chloropyrimidine. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and drug discovery. The protocol is based on established nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chloro-substituent at the 2-position towards nucleophilic attack by cyclopentylamine. The chlorine atom, being a good leaving group, is displaced by the amine to yield the desired product. Such reactions are fundamental in the construction of substituted pyrimidine libraries for screening in drug discovery programs.[1][2][3][4][5]
Quantitative Data Summary
While specific yield data for the direct reaction of 4-bromo-2-chloropyrimidine with cyclopentylamine is not extensively published, data from analogous reactions, such as the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, can provide an expected outcome. The reaction is anticipated to be high-yielding.
| Parameter | Value | Reference |
| Reactants | 4-bromo-2-chloropyrimidine, Cyclopentylamine | N/A |
| Solvent | 1,4-Dioxane | [6] |
| Reaction Time | 6 hours | [6] |
| Temperature | Room Temperature | [6] |
| Expected Yield | >95% (based on analogous reactions) | [6] |
| Purity | High (can be used without further purification) | [6] |
Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the synthesis of a substituted aminopyrimidine.[6]
Materials:
-
4-bromo-2-chloropyrimidine
-
Cyclopentylamine
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-2-chloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add cyclopentylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[6] The product can often be used in subsequent steps without further purification.[6]
Characterization (Expected):
-
¹H NMR: Peaks corresponding to the pyrimidine ring proton, the cyclopentyl group protons, and the amine proton.
-
LC-MS: A parent ion peak corresponding to the molecular weight of the product.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reaction Components
Caption: Key components in the synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine, a key intermediate in the development of various therapeutic agents. The featured methodology utilizes microwave-assisted organic synthesis (MAOS) to achieve a rapid and high-yield production of the target compound. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and potentially cleaner reaction profiles. This application note is intended to guide researchers in medicinal chemistry and drug discovery in the practical application of this green chemistry technique.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. The title compound, this compound, serves as a valuable building block for the synthesis of kinase inhibitors and other targeted therapeutics. Traditional methods for the synthesis of such compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering a more sustainable and efficient alternative. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and purities of the desired products in a fraction of the time required by conventional methods.
Reaction Scheme
The synthesis of this compound is achieved through the regioselective nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine with cyclopentylamine. The greater reactivity of the halogen at the C2 position of the pyrimidine ring allows for a selective reaction, leaving the C4-bromo substituent intact for further functionalization.
Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-Bromopyrimidin-2-yl)cyclopentylamine in Suzuki-Miyaura cross-coupling reactions. This key building block is of significant interest in medicinal chemistry for the synthesis of novel 2,4-disubstituted pyrimidine derivatives, which are prominent scaffolds in a variety of biologically active compounds, including kinase inhibitors.
Introduction
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core.[2][3][4] this compound serves as a valuable starting material for generating libraries of 4-aryl-2-(cyclopentylamino)pyrimidines, which are of high interest for screening against various biological targets, particularly in oncology and inflammation research.[2][5] The cyclopentylamino group at the C2-position can provide favorable physicochemical properties and specific interactions with biological targets, while the C4-position, functionalized via Suzuki coupling, allows for extensive structure-activity relationship (SAR) studies.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
Caption: General Suzuki-Miyaura coupling reaction.
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of related bromopyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask or reaction tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(cyclopentylamino)pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, often leading to higher yields and cleaner reaction profiles in a shorter time.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DMF)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 3 mL).
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
After the reaction is complete, the vial is cooled to room temperature.
-
The work-up and purification procedure is the same as described in Protocol 1 (steps 7-9).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature for structurally similar substrates.[6][7]
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 8 | 80-90 |
| 3 | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | Toluene | 110 | 6 | 85-95 |
Table 2: Substrate Scope with Representative Arylboronic Acids (Conventional Heating)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(cyclopentylamino)pyrimidine | 82 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(cyclopentylamino)pyrimidine | 88 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2-(cyclopentylamino)pyrimidine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-2-(cyclopentylamino)pyrimidine | 75 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-(cyclopentylamino)pyrimidine | 65 |
Table 3: Substrate Scope with Representative Arylboronic Acids (Microwave-Assisted)
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 140 | 20 | 89 |
| 2 | 4-Methoxyphenylboronic acid | 140 | 20 | 92 |
| 3 | 3-Fluorophenylboronic acid | 150 | 25 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 150 | 25 | 81 |
| 5 | Pyridin-3-ylboronic acid | 150 | 30 | 70 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the synthesis and purification of 4-aryl-2-(cyclopentylamino)pyrimidines and their potential application in targeting signaling pathways relevant to drug discovery.
Caption: Experimental workflow.
Many 2,4-disubstituted pyrimidines are potent inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Inhibition of a generic kinase signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst; ensure proper inert atmosphere. |
| Low reaction temperature | Increase the temperature or switch to microwave heating. | |
| Ineffective base | Try a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Protodebromination | Presence of water or protic sources | Use anhydrous solvents and reagents; ensure thorough drying of glassware. |
| Homocoupling of boronic acid | Presence of oxygen | Degas the solvent thoroughly; maintain a positive pressure of inert gas. |
| Difficult purification | Formation of byproducts | Optimize reaction conditions (catalyst, base, temperature) to improve selectivity. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse libraries of 4-aryl-2-(cyclopentylamino)pyrimidines via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis. The resulting compounds are of high interest for drug discovery programs, particularly those targeting protein kinases. Careful optimization of the reaction conditions will enable researchers to efficiently generate novel chemical entities for biological evaluation.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Bromopyrimidin-2-yl)cyclopentylamine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel pyrimidine derivatives. The bromine atom at the 4-position of the pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that can be adapted for this substrate.
Note: While this compound is a commercially available starting material, a comprehensive literature search did not yield specific published experimental protocols for its direct use in palladium-catalyzed coupling reactions. Therefore, the following protocols are based on established methods for structurally analogous 4-bromopyrimidine and 2-aminobromopyridine derivatives. These protocols serve as a robust starting point for the development and optimization of reactions involving this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-(2-cyclopentylamino)pyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, a Suzuki-Miyaura coupling would introduce an aryl or heteroaryl group at the 4-position of the pyrimidine ring.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [1] |
| 2 | 4-Pyrimidyl tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Water | 100 (MW) | 97 | [2] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | >95 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other bromopyrimidine derivatives and should be optimized for this compound.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.5 - 5 mol%)
-
K₃PO₄ or K₂CO₃ (2 - 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-(2-cyclopentylamino)pyrimidines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This would allow for the introduction of a primary or secondary amine at the 4-position of the pyrimidine ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Benzylamine | XantPhos Pd G3 (5) | XantPhos | DBU | DMF | 140 | 70 | [4] |
| 2 | 2-Bromopyridine | (S)-Methyl 2-aminopropanoate | Pd₂(DBA)₃ (2) | (±)-BINAP (4) | NaOt-Bu | Toluene | 70 | High | [5] |
| 3 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | Phosphine | NaOt-Bu | Toluene | 100 | General | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and will likely require optimization of the ligand, base, and temperature.[4][7]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
XantPhos or other suitable phosphine ligand (2-4 mol%)
-
NaOt-Bu or DBU (1.5 - 2.0 equivalents)
-
Toluene or DMF (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add NaOt-Bu (1.5 mmol).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XantPhos, 0.02 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynyl-(2-cyclopentylamino)pyrimidines
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would install an alkynyl moiety at the 4-position of the pyrimidine ring, which can serve as a handle for further synthetic transformations.
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines/Pyrimidines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 96 | [8] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | 2 | NBu₃ | THF | 100 | General | [9] |
| 3 | Iodoarenes/Bromopyridines | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | Catalytic | Et₂NH | - | RT | Good | [10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₄
-
PPh₃ (5 mol%) (if not using a pre-formed phosphine complex)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
DMF (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (2.0 mL) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Considerations for Reaction Optimization
For each of the described reactions, optimization of the following parameters will be crucial to achieve high yields and purity with this compound:
-
Catalyst and Ligand: The electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. A screening of different ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig) is recommended.
-
Base: The choice and strength of the base are critical. Inorganic bases like K₃PO₄ and K₂CO₃ are common in Suzuki couplings, while stronger bases like NaOt-Bu or non-nucleophilic organic bases like DBU are often used in Buchwald-Hartwig aminations.
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reagents.
-
Temperature: Reaction temperatures may need to be adjusted to balance reaction rate with potential side reactions or decomposition.
-
Stoichiometry: The relative amounts of the coupling partners and reagents should be optimized.
It is advisable to start with small-scale test reactions to screen various conditions before proceeding to a larger scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
Application of (4-Bromopyrimidin-2-yl)cyclopentylamine in the Synthesis of Pyrrolo[2,3-d]pyrimidines
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often referred to as a 7-deazapurine. This core structure is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A common strategy for the synthesis of this scaffold involves the construction of the pyrrole ring onto a pre-existing pyrimidine core. (4-Bromopyrimidin-2-yl)cyclopentylamine is a valuable starting material for this purpose, enabling the formation of the pyrrolo[2,3-d]pyrimidine system through a sequence of cross-coupling and cyclization reactions. This application note details a general protocol for the synthesis of N-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives from this compound, primarily via a Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Strategy
The key synthetic transformation involves the coupling of the C4 position of the pyrimidine ring with a terminal alkyne, followed by the cyclization of the resulting intermediate. The general synthetic workflow is depicted below.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds in a wide array of pharmaceuticals and functional materials. While classical S_NAr reactions are typically limited to activated aryl halides, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has significantly broadened the scope of this transformation. This protocol details the experimental procedure for the nucleophilic aromatic substitution of aryl halides with cyclopentylamine, a versatile primary amine, utilizing a palladium-catalyzed approach. This methodology offers a robust and efficient route to synthesize N-arylcyclopentylamines, which are valuable building blocks in medicinal chemistry.
The Buchwald-Hartwig amination employs a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to facilitate the coupling of an amine with an aryl halide or pseudohalide.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]
Experimental Protocols
This section provides a detailed protocol for the palladium-catalyzed nucleophilic aromatic substitution of an aryl halide with cyclopentylamine. The following procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Cyclopentylamine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by the aryl halide (1.0 mmol) and cyclopentylamine (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, then heat to 80-100 °C. The reaction progress should be monitored by TLC or GC/MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product, an N-arylcyclopentylamine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various aryl halides with amines, which can be extrapolated to reactions with cyclopentylamine.
Table 1: Reaction Conditions for the Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, RuPhos, or other biaryl phosphine ligands |
| Base | NaOtBu, KOtBu, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Representative Yields for the Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Cyclopentylamine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 12 | >90 (expected) |
| 4-Chlorobenzonitrile | Cyclopentylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | >85 (expected) |
| 1-Bromo-4-methoxybenzene | Cyclopentylamine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 24 | >90 (expected) |
| 2-Bromopyridine | Cyclopentylamine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 80 | 8 | >80 (expected) |
Note: The yields for cyclopentylamine are estimated based on typical results for primary amines in Buchwald-Hartwig reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed nucleophilic aromatic substitution of an aryl halide with cyclopentylamine.
Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination reaction.[2][3]
References
Application Notes: (4-Bromopyrimidin-2-yl)cyclopentylamine as a Versatile Building Block in Kinase Inhibitor Synthesis
(4-Bromopyrimidin-2-yl)cyclopentylamine (CAS No. 1269291-43-1) is a key heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structure, featuring a reactive bromine atom on the pyrimidine ring and a cyclopentylamine moiety, makes it a valuable precursor for the synthesis of complex molecules with therapeutic potential, including those with antimicrobial and anticancer properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrrolo[2,3-d]pyrimidine-based Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.
Overview of Synthetic Applications
The primary application of this compound lies in its utility as a precursor for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives. The bromine atom at the 4-position of the pyrimidine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions allow for the introduction of various aryl or alkynyl groups, leading to a diverse range of substituted pyrrolo[2,3-d]pyrimidine cores. The cyclopentylamine group can play a crucial role in modulating the solubility, metabolic stability, and target-binding affinity of the final compound.
A significant therapeutic target for molecules derived from this building block is the Janus kinase (JAK) family of enzymes. JAKs are critical components of signaling pathways that regulate immune cell function and proliferation. Dysregulation of JAK signaling is implicated in various inflammatory and myeloproliferative disorders. The pyrrolo[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore for potent and selective JAK inhibitors.
Experimental Protocols
The following protocols outline the key synthetic transformations involving this compound for the synthesis of a generic JAK inhibitor analog.
Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate via Sonogashira Coupling and Cyclization
This protocol describes a two-step, one-pot procedure for the synthesis of a 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine core from this compound.
Reaction Scheme:
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| This compound | 1269291-43-1 | 256.14 |
| 3,3-Diethoxy-1-propyne | 6072-73-7 | 128.17 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 |
| Copper(I) iodide | 7681-65-4 | 190.45 |
| Triethylamine | 121-44-8 | 101.19 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Hydrochloric acid, 2M | 7647-01-0 | 36.46 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (3.0 eq).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.
-
Add 3,3-diethoxy-1-propyne (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 2M hydrochloric acid.
-
Stir the mixture vigorously for 2 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine intermediate.
Expected Yield: 75-85%
Suzuki Coupling for C4-Arylation
This protocol describes the palladium-catalyzed Suzuki coupling of the C4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with an arylboronic acid.
Reaction Scheme:
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | (As synthesized) | - |
| Arylboronic acid | Varies | Varies |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.73 |
| Potassium carbonate | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
In a reaction vessel, combine the 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Heat the reaction to 90°C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C4-arylated product.
Expected Yield: 60-75%
Application in JAK Inhibitor Synthesis
The synthesized 4-aryl-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of potent JAK inhibitors. For instance, further functionalization of the aldehyde and modification at the 2-position of the pyrimidine ring can lead to analogs of known JAK inhibitors like Tofacitinib.
JAK-STAT Signaling Pathway:
The synthesized compounds can be evaluated for their inhibitory activity against various JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The IC50 values provide a quantitative measure of the potency of the inhibitors.
Table 1: Hypothetical Inhibitory Activity of a Synthesized Analog
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Analog 1 | 15 | 25 | 5 | 50 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The protocols provided herein offer a foundation for the development of novel therapeutics targeting the JAK-STAT signaling pathway. The strategic use of palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective drug candidates.
Application Notes and Protocols for (4-Bromopyrimidin-2-yl)cyclopentylamine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of (4-Bromopyrimidin-2-yl)cyclopentylamine, a small molecule inhibitor belonging to the 2-aminopyrimidine class. This class of compounds is of significant interest in drug discovery, particularly for its potential to modulate the activity of protein kinases. The following sections detail the potential biological targets, relevant signaling pathways, and detailed protocols for in vitro assays to characterize the activity of this compound and its analogs.
Biological Context and Signaling Pathway
This compound and its derivatives are potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, inflammatory conditions, and autoimmune disorders.[1][2][3]
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[4][5][6][7] Inhibitors like this compound are designed to interfere with the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by 2-aminopyrimidine compounds.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific experimental data for this compound is not publicly available, the following tables summarize the in vitro activity of a close structural analog, (4-(3-hydroxyphenyl)-N-cyclopentylpyrimidin-2-amine) , which shares the core 2-cyclopentylaminopyrimidine scaffold. This data provides a strong indication of the expected potency and selectivity profile.
Table 1: In Vitro Kinase Inhibitory Activity of (4-(3-hydroxyphenyl)-N-cyclopentylpyrimidin-2-amine)
| Kinase Target | IC50 (nM) |
| JAK1 | 110 |
| JAK2 | 3 |
| JAK3 | 110 |
| TYK2 | 43 |
Data is representative of a close structural analog and should be used for comparative purposes.
Table 2: In Vitro Antiproliferative Activity of (4-(3-hydroxyphenyl)-N-cyclopentylpyrimidin-2-amine)
| Cell Line | Description | IC50 (nM) |
| HEL | Human erythroleukemia (JAK2 dependent) | 180 |
Data is representative of a close structural analog and should be used for comparative purposes.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is designed to measure the binding affinity of the test compound to the ATP site of JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases (Invitrogen)
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) (Invitrogen)
-
5X Kinase Buffer
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates
Experimental Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the Alexa Fluor™ 647 tracer.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader by exciting at 340 nm and reading emissions at 615 nm and 665 nm.
-
The emission ratio (665/615) is calculated and used to determine the percent inhibition. IC50 values are then calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the test compound on the proliferation of a JAK2-dependent cell line, such as HEL cells.
Materials:
-
HEL (human erythroleukemia) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Experimental Workflow Diagram:
Caption: Workflow for the MTS Cell Proliferation Assay.
Procedure:
-
Seed HEL cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of potent and selective JAK inhibitors. The provided protocols offer a robust framework for the in vitro characterization of this compound and its analogs. Further studies, including cell-based assays to assess the inhibition of STAT phosphorylation and broader kinase profiling, are recommended to fully elucidate the mechanism of action and selectivity of this compound.
References
- 1. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Industrial Pyrimidine Intermediate Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of key pyrimidine intermediates. Pyrimidine scaffolds are fundamental building blocks in a vast array of pharmaceuticals, including antiviral and anticancer agents.[1] The methodologies outlined below are selected for their scalability, efficiency, and relevance to industrial manufacturing processes.
Uracil (Pyrimidine-2,4(1H,3H)-dione)
Uracil is a common pyrimidine base found in RNA and a crucial starting material for many therapeutic agents.[2] Industrial synthesis focuses on cost-effective reagents and high-yield, one-pot procedures.[3]
Data Presentation: Comparison of Industrial Uracil Synthesis Methods
| Method | Key Raw Materials | Reaction Conditions | Reported Yield | Reference |
| One-Pot from Orthoformate | Orthoformate, Acetate, Urea | Condensation cyclization with a base at 65-105°C for 2-5 hours. | >70% | [4] |
| Malic Acid Condensation | Malic Acid, Urea | Condensation in fuming sulfuric acid. | High | [2] |
| Thiouracil Oxidation | Ethyl acetate, Ethyl formate, Thiourea, H₂O₂ | Nucleophilic substitution followed by cyclization and oxidation. | Not specified | [4] |
| Hydrolysis of Cytosine | Cytosine | Hydrolysis under acidic conditions. | Low (not industrially viable) | [3] |
Experimental Protocol: One-Pot Synthesis from Orthoformate and Acetate
This protocol is adapted from a patented industrial method that emphasizes simple operations and readily available materials.[4]
Objective: To synthesize Uracil in a one-pot reaction suitable for large-scale production.
Materials:
-
Orthoformate (e.g., Triethyl orthoformate)
-
Acetate (e.g., Ethyl acetate)
-
Urea
-
Base (e.g., Sodium methoxide)
-
Solvent (e.g., Methanol)
-
Acid for workup (e.g., Hydrochloric acid)
Procedure:
-
In a suitable reactor, charge the orthoformate and acetate raw materials.
-
Under controlled temperature, initiate the reaction by adding a portion of the base. This step forms the key intermediate, an alkoxy acrylate derivative.
-
In the same vessel ("one-pot"), add urea to the reaction mixture.
-
Add the remaining portion of the base to catalyze the condensation cyclization reaction.
-
Heat the reaction mixture to a temperature between 65-105°C and maintain for 2-5 hours until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).[4]
-
After completion, cool the reaction mixture and proceed with solvent distillation.
-
The resulting residue is dissolved in water and acidified to precipitate the crude uracil product.
-
The crude product is filtered, washed with water, and dried to yield the final product.
Visualization: Uracil Synthesis Pathway
Caption: One-pot industrial synthesis of Uracil.
4,6-Dihydroxypyrimidine
Also known by its tautomeric form, 1H-pyrimidine-4,6-dione, this compound is a valuable intermediate for synthesizing active pharmaceutical ingredients.[5] Industrial processes have been optimized to improve space-time yields and simplify operations.
Data Presentation: Industrial Synthesis of 4,6-Dihydroxypyrimidine
| Method | Key Raw Materials | Key Reaction Step | Reported Yield | Reference |
| Improved Condensation | Malonate Ester, Formamide, Alkali Metal Alkoxide | Batchwise or continuous addition of malonate to the alkoxide/formamide mixture. | 70% | [5][6] |
| Byproduct Utilization | Hydrocyanic acid, Malonic ester, Alkoxide | Synthesis of formamidine acetate from HCN, followed by ring-closure with malonic ester. | High | [7] |
Experimental Protocol: Improved Malonate-Formamide Condensation
This protocol is based on an improved industrial process designed to enhance yield and safety.[5][8]
Objective: To synthesize 4,6-dihydroxypyrimidine via a controlled condensation reaction.
Materials:
-
Malonate ester (e.g., Dimethyl malonate)
-
Formamide
-
Alkali metal alkoxide (e.g., Sodium methoxide)
-
Alcohol solvent (e.g., Methanol)
-
Water
-
Acid for precipitation (e.g., Sulfuric or Hydrochloric acid)
Procedure:
-
Charge a reactor with a solution or suspension of the alkali metal alkoxide in the corresponding alcohol.
-
Add formamide to the reactor. The formamide can be added entirely at this stage or partially, with the remainder added later.
-
Heat the mixture to an elevated temperature, typically between 50-80°C.[6][8]
-
Add the malonate ester to the mixture in a controlled, portion-wise, or continuous manner. The temperature should be carefully monitored and maintained below 65°C during the addition.[8]
-
After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 102-110°C) for a short period (e.g., 30-60 minutes) to complete the cyclization.[8][9]
-
Cool the reaction mixture and add water to dissolve the resulting pyrimidine salt.[6]
-
Distill the alcohol solvent from the mixture. This can be done efficiently using a thin-film evaporator on an industrial scale.[5]
-
Precipitate the 4,6-dihydroxypyrimidine product by adding acid to the aqueous solution until the pH reaches approximately 2.1-2.2.[6]
-
Filter the solid product, wash with water, and dry under vacuum to obtain the final product.
Visualization: Workflow for 4,6-Dihydroxypyrimidine Synthesis
Caption: Industrial workflow for 4,6-dihydroxypyrimidine.
2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a highly versatile intermediate used to introduce the pyrimidine core into target molecules via nucleophilic substitution reactions.[10][11]
Data Presentation: Industrial Synthesis of 2,4-Dichloropyrimidine
| Method | Key Raw Materials | Chlorinating Agent | Yield | Reference |
| Chlorination of Uracil | Uracil (or 4,6-dihydroxypyrimidine) | Phosphorus oxychloride (POCl₃) | >90% | [10][12] |
| Chlorination of Uracil-5-Carboxylic Acid | Uracil-5-Carboxylic Acid | POCl₃ with PCl₃/Cl₂ or PCl₅ | >90% | [13] |
Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine
This protocol is based on a high-yield industrial process using a common chlorinating agent.[12]
Objective: To synthesize 2,4-Dichloropyrimidine via chlorination of a dihydroxy precursor.
Materials:
-
4,6-Dihydroxypyrimidine (or Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Tertiary amine (e.g., N,N-dimethylcyclohexylamine or Triethylamine)
-
Solvent for workup (e.g., Ethyl acetate or 1-Chlorobutane)
Procedure:
-
In a glass-lined reactor, charge phosphorus oxychloride (POCl₃).
-
Add 4,6-dihydroxypyrimidine to the POCl₃.
-
Slowly add a tertiary amine (e.g., N,N-dimethylcyclohexylamine) dropwise while maintaining the temperature between 50-60°C.
-
After the addition, heat the mixture to 95-100°C and hold for approximately 3 hours to complete the reaction.[12]
-
Cool the reaction mixture and distill off the excess POCl₃ under reduced pressure.
-
To the residue, add a solvent such as ethyl acetate at ~65°C. This dissolves the 2,4-dichloropyrimidine product while the amine hydrochloride salt remains as a solid.[12]
-
Filter the mixture to remove the amine hydrochloride salt. Wash the salt cake with additional solvent to maximize recovery.
-
Combine the filtrates and remove the solvent by distillation.
-
The crude 2,4-dichloropyrimidine is then purified by vacuum distillation to yield the final product.
Visualization: 2,4-Dichloropyrimidine Synthesis Pathway
Caption: Synthesis of 2,4-Dichloropyrimidine.
Thymine (5-Methyluracil)
Thymine is one of the four main nucleobases in DNA.[14] Its industrial synthesis is critical for the production of various antiviral drugs, particularly those used in HIV therapy.[15]
Data Presentation: Industrial Synthesis of Thymine
| Method | Key Raw Materials | Key Reaction Step | Reported Yield | Reference |
| From Methyl Methacrylate | Methyl Methacrylate, Urea, Oxidant (H₂O₂), Sodium Methoxide | Epoxidation followed by ring-closure with urea. | 91.2% (for epoxidation step) | [16] |
| From Ethyl Propionate | Ethyl Formate, Ethyl Propionate, Urea, Sodium Methoxide | Condensation and cyclization. | ~47% | [16] |
Experimental Protocol: Synthesis from Methyl Methacrylate
This protocol follows a modern industrial method that uses low-cost and readily available materials.[16]
Objective: To synthesize Thymine starting from methyl methacrylate.
Materials:
-
Methyl methacrylate
-
Methanol
-
Oxidant (e.g., 30% Hydrogen Peroxide)
-
Sodium hydroxide solution
-
Urea
-
Absolute ethanol
-
p-Toluenesulfonic acid
-
Sodium methoxide solution (30% in methanol or ethanol)
-
Hydrochloric acid (25%)
Procedure:
-
Epoxidation:
-
Dissolve methyl methacrylate in methanol in a reactor placed in an ice-water bath.
-
Add 30% hydrogen peroxide. Adjust the pH to 8.9-9.1 with sodium hydroxide solution.
-
Maintain the reaction temperature between 0-10°C for approximately 12 hours.
-
Monitor the reaction for completion. Concentrate the solution to remove the solvent and dry to obtain the crude 2,3-epoxy-2-methyl methacrylate intermediate. A yield of 91.2% for this step has been reported.[16]
-
-
Cyclization and Hydrolysis:
-
Charge the crude epoxy intermediate and urea into a reactor containing absolute ethanol.
-
Add p-toluenesulfonic acid.
-
Add a 30% solution of sodium methoxide in methanol or ethanol to facilitate ring opening and cyclization.
-
After the reaction is complete, concentrate the mixture to evaporate the solvent.
-
Add 25% hydrochloric acid to the residue to perform acidolysis. This will cause the target product, thymine, to precipitate as a white solid.
-
Filter the solid, wash, and dry to obtain the final product.
-
Visualization: Thymine Synthesis Logical Relationship
Caption: Logical flow of Thymine synthesis.
Cytosine (4-amino-2(1H)-pyrimidinone)
Cytosine is a fundamental component of both DNA and RNA. It serves as an important intermediate for synthesizing anti-AIDS drugs like Lamivudine and anticancer drugs like Gemcitabine.[17]
Data Presentation: Industrial Synthesis of Cytosine
| Method | Key Raw Materials | Key Reaction Steps | Overall Yield | Reference |
| Pinner Synthesis Improvement | Ethyl cyanoacetate, Urea, Triethyl orthoformate | Sequential synthesis of intermediates followed by decarboxylation. | 75.14% | [17] |
| From Cyanoacetaldehyde | Cyanoacetaldehyde, Urea | Reaction in concentrated urea solution. | 30-50% | [18] |
Experimental Protocol: Improved Pinner Synthesis
This protocol is based on a patented, high-yield, multi-step synthesis suitable for industrial application.[17]
Objective: To synthesize cytosine with a high overall yield through a refined multi-step process.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Triethyl orthoformate
-
Base (e.g., Sodium ethoxide)
-
Solvents (e.g., Ethanol, Toluene)
-
Acid/Base for hydrolysis and decarboxylation steps
Procedure:
-
Synthesis of Ethyl cyano-2-ureidoacrylate: React ethyl cyanoacetate, urea, and triethyl orthoformate. This condensation step forms the initial acyclic intermediate.
-
Cyclization to 5-Ethoxycarbonylcytosine: Treat the intermediate from step 1 with a base (e.g., sodium ethoxide in ethanol) to induce cyclization, forming the pyrimidine ring.
-
Hydrolysis to 5-Carboxycytosine: Hydrolyze the ester group of 5-ethoxycarbonylcytosine to a carboxylic acid using standard aqueous acid or base conditions, followed by neutralization.
-
Decarboxylation to Cytosine: Heat the 5-carboxycytosine intermediate in a suitable high-boiling solvent to induce decarboxylation, yielding crude cytosine.
-
Purification: The crude cytosine is then purified by recrystallization to obtain the final high-purity product. The reported overall yield for this refined process can reach 75.14%.[17]
Visualization: Cytosine Multi-Step Synthesis Workflow
Caption: Multi-step industrial synthesis of Cytosine.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 4. CN110437160B - Preparation method of uracil - Google Patents [patents.google.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 10. srinichem.com [srinichem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 13. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 14. Thymine - Wikipedia [en.wikipedia.org]
- 15. KR100330718B1 - A process for preparing thymine - Google Patents [patents.google.com]
- 16. CN103232399A - Synthetic method of thymine - Google Patents [patents.google.com]
- 17. CN103992278A - Synthesis method of cytosine - Google Patents [patents.google.com]
- 18. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Heck Coupling Conditions for Bromopyrimidine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This transformation has found widespread application in organic synthesis, from academic research to the industrial production of fine chemicals and pharmaceuticals.[4][5] Pyrimidine moieties are key structural motifs in a vast array of biologically active compounds and approved drugs. The functionalization of pyrimidine rings via cross-coupling reactions, such as the Heck coupling, is therefore of significant interest to medicinal chemists and drug development professionals for the synthesis of novel therapeutic agents.
This document provides a summary of Heck coupling conditions for bromopyrimidine substrates, presenting quantitative data in tabular format for easy comparison, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle. Due to the limited specific literature on bromopyrimidine substrates, representative examples of other nitrogen-containing bromoheterocycles are also included to provide a broader understanding of the reaction conditions.
Data Presentation: Heck Coupling of Bromo-N-Heterocycles
The following tables summarize the reaction conditions and yields for the Heck coupling of various bromo-N-heterocycles with different olefinic partners.
Table 1: Heck Coupling of Bromopyridines with Styrene
| Entry | Bromopyridine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 12 | 85 | [1] |
| 2 | 5-Bromopyridin-2-amine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 12 | 78 | [1] |
Table 2: General Conditions for Heck Coupling of Aryl Bromides with Olefins
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [6] |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 95 | [2] |
| 3 | Bromobenzene | Methyl acrylate | Pd/C | - | Et₃N / Na₂CO₃ | NMP | 140 | 2 | 98 | [7] |
| 4 | Bromoanisole | n-Butyl acrylate | Pd-1 (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | 97 | [8] |
NMP = N-Methyl-2-pyrrolidone For catalyst structures, please refer to the original publications.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Heck Coupling of a Bromopyrimidine with an Olefin
This protocol is a generalized procedure based on commonly reported conditions for the Heck coupling of aryl bromides.[2][6][7] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific bromopyrimidine and olefin substrates.
Materials:
-
Bromopyrimidine substrate (1.0 mmol, 1.0 equiv)
-
Olefin (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (if required, e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the bromopyrimidine substrate, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the olefin.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically ranging from 80 to 140 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Heck coupling of bromopyrimidines.
Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine
Welcome to the technical support center for the synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-substituted pyrimidine, such as 2,4-dibromopyrimidine or 2,4-dichloropyrimidine, with cyclopentylamine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The key challenge is to achieve mono-substitution at the desired C2 position, as the C4 position is also reactive.
Q2: I am getting a very low yield. What are the most common causes?
Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Incorrect Choice of Base or Solvent: The base and solvent play a crucial role in the reaction rate and selectivity.
-
Poor Quality of Starting Materials: Ensure the dihalopyrimidine and cyclopentylamine are pure and dry.
-
Competitive Di-substitution: The product itself can react with another molecule of cyclopentylamine at the C4 position.
-
Incomplete Reaction: The reaction may not have been allowed to run to completion.
Q3: I am observing a significant amount of a di-substituted by-product. How can I minimize this?
The formation of the di-substituted by-product, (2,4-bis(cyclopentylamino)pyrimidine), is a common issue. To minimize it:
-
Control Stoichiometry: Use a slight excess of the dihalopyrimidine relative to cyclopentylamine (e.g., 1.1 to 1.2 equivalents of the pyrimidine).
-
Lower the Reaction Temperature: This can often improve selectivity for the mono-substitution.
-
Slow Addition of Amine: Adding the cyclopentylamine dropwise over a period can help maintain a low concentration of the amine, disfavoring the second substitution.
Q4: Which position on the dihalopyrimidine is more reactive, the C2 or C4 position?
For nucleophilic aromatic substitutions on pyrimidine rings, the C4 and C6 positions are generally more reactive than the C2 position.[1] This is due to the electronic properties of the pyrimidine ring. Therefore, in the reaction of a 2,4-dihalopyrimidine with an amine, the substitution is likely to occur preferentially at the C4 position. To obtain the desired 2-substituted product, careful optimization of reaction conditions is necessary.
Q5: Can microwave irradiation be used for this synthesis?
Yes, microwave irradiation can be a valuable tool for optimizing this reaction. It can significantly reduce reaction times and, in some cases, improve yields.[2] It is particularly useful for high-throughput synthesis and optimization studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. |
| Ineffective base. | Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK). | |
| Poor quality of reagents. | Use freshly distilled cyclopentylamine and ensure the dihalopyrimidine is pure. | |
| Formation of Multiple Products | Di-substitution is occurring. | Use a slight excess of the dihalopyrimidine and add cyclopentylamine slowly. |
| Isomeric products are forming. | Optimize the reaction solvent and temperature to favor substitution at the C2 position. | |
| Degradation of starting material or product. | Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. If necessary, use a different chromatography system or consider derivatization. |
| Product is contaminated with salts. | Perform an aqueous workup to remove any inorganic salts before chromatography. |
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 2,4-dibromopyrimidine (1.0 eq) in a suitable solvent (e.g., THF, see Table 1) in a round-bottom flask under an inert atmosphere, add a base (e.g., DIPEA, t-BuOK, see Table 2) (2.0-2.5 eq).
-
Addition of Amine: Slowly add cyclopentylamine (0.9 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization Data
The following tables present illustrative data for the optimization of the reaction.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 40 | 24 | 35 |
| 2 | Acetonitrile (ACN) | 80 | 12 | 55 |
| 3 | Tetrahydrofuran (THF) | 65 | 16 | 70 |
| 4 | Dimethylformamide (DMF) | 100 | 8 | 62 |
Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | THF | 65 | 16 | 45 |
| 2 | Diisopropylethylamine (DIPEA) | THF | 65 | 16 | 65 |
| 3 | Potassium tert-butoxide (t-BuOK) | THF | 65 | 12 | 75 |
| 4 | Cesium Carbonate (Cs₂CO₃) | THF | 65 | 20 | 60 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Synthetic Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide for troubleshooting low reaction yields.
Logical Relationship of Reaction Parameters
Caption: Interdependencies of key reaction parameters and outcomes.
References
How to reduce byproduct formation in (4-Bromopyrimidin-2-yl)cyclopentylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I control the regioselectivity of the amination reaction to favor substitution at the C2 position over the C4 position?
Answer:
Controlling the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction is crucial for maximizing the yield of the desired C2-aminated product. The reactivity of the C2 and C4 positions on a 2,4-dihalopyrimidine ring is influenced by steric hindrance and electronic effects. Generally, the C4 position is more activated and susceptible to nucleophilic attack. However, reaction conditions can be optimized to favor substitution at the C2 position.
Troubleshooting:
-
Issue: A significant amount of the C4-aminated isomer, (2-Bromopyrimidin-4-yl)cyclopentylamine, is observed.
-
Solution:
-
Lower the reaction temperature: Lower temperatures can enhance the kinetic selectivity towards the less reactive C2 position.
-
Use a less polar solvent: Solvents with lower polarity can modulate the reactivity of the nucleophile and the pyrimidine ring.
-
Employ a bulky base: A sterically hindered non-nucleophilic base can favor the approach of the cyclopentylamine to the less sterically hindered C2 position.
-
Preventative Measures:
-
Initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature.
-
Screen a range of solvents, such as toluene, dioxane, or tetrahydrofuran (THF), in addition to more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Utilize a bulky tertiary amine base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) or potassium carbonate.
2. What leads to the formation of the di-substituted byproduct, (4-(cyclopentylamino)pyrimidin-2-yl)cyclopentylamine, and how can I prevent it?
Answer:
The formation of a di-substituted byproduct occurs when a second molecule of cyclopentylamine displaces the remaining bromine atom on the pyrimidine ring of the desired product. This is more likely to happen if an excess of the amine is used or if the reaction is run at elevated temperatures for an extended period.
Troubleshooting:
-
Issue: LC-MS or NMR analysis indicates the presence of a di-substituted species.
-
Solution:
-
Reduce the equivalents of cyclopentylamine: Carefully control the stoichiometry of the reactants.
-
Decrease the reaction temperature and time: Monitor the reaction progress closely and quench it once the starting material is consumed to prevent further reaction.
-
Preventative Measures:
-
Use a slight excess (1.05-1.2 equivalents) of cyclopentylamine relative to the 2,4-dibromopyrimidine.
-
Conduct the reaction at the lowest effective temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
3. I am observing a byproduct with a mass corresponding to the replacement of the bromine atom with a hydroxyl group. What is the cause and how can it be avoided?
Answer:
The formation of a hydroxyl-substituted byproduct, 2-(cyclopentylamino)pyrimidin-4-ol, is due to the hydrolysis of the C4-bromo group. This occurs when water is present in the reaction mixture.
Troubleshooting:
-
Issue: A polar byproduct is observed, and its mass spectrum is consistent with a hydroxyl-pyrimidine derivative.
-
Solution:
-
Ensure all reagents and solvents are anhydrous: Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent the introduction of atmospheric moisture.
-
Preventative Measures:
-
Use freshly opened or properly stored anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Handle hygroscopic reagents, such as certain bases, in a glovebox or under a stream of inert gas.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | C2-isomer : C4-isomer Ratio | Di-substituted Byproduct (%) |
| 1 | DMF | K₂CO₃ (2.0) | 80 | 12 | 3 : 1 | 15 |
| 2 | Dioxane | DIPEA (2.0) | 25 | 24 | 8 : 1 | < 5 |
| 3 | THF | NaH (1.2) | 0 to 25 | 18 | 12 : 1 | < 2 |
Data is illustrative and may not represent actual experimental results.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize byproduct formation based on the troubleshooting advice provided.
Materials:
-
2,4-Dibromopyrimidine
-
Cyclopentylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dibromopyrimidine (1.0 equiv.).
-
Add anhydrous dioxane to dissolve the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of cyclopentylamine (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous dioxane.
-
Slowly add the cyclopentylamine/DIPEA solution to the cooled 2,4-dibromopyrimidine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Visualizations
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling reaction of (4-Bromopyrimidin-2-yl)cyclopentylamine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my starting material, this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki coupling reaction with this substrate can stem from several factors, primarily related to catalyst inhibition and the electronic nature of the pyrimidine ring.
Potential Causes:
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring and the cyclopentylamine moiety can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]
-
Poor Oxidative Addition: The C-Br bond at the 4-position of the pyrimidine is on an electron-deficient ring, which should facilitate oxidative addition. However, other factors might hinder this key step.
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[2]
-
Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or ensure in situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂) by including a suitable phosphine ligand.[3][4]
-
Increase the catalyst loading, but be mindful of potential side reactions.
-
-
Choice of Base:
-
Solvent System:
-
Reaction Temperature:
Q2: My reaction is producing a significant amount of a debrominated side product, 2-cyclopentylaminopyrimidine. How can I minimize this?
A2: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in Suzuki couplings.
Potential Causes:
-
Protodebromination: This can occur through the reaction of the aryl halide with a hydride source in the presence of the palladium catalyst.[9] The hydride can originate from the solvent (e.g., alcohols) or additives.
-
Competitive Reduction: Under certain conditions, the palladium catalyst can facilitate the reduction of the C-Br bond.
Troubleshooting Steps:
-
Solvent Choice:
-
Avoid using alcohol as the primary solvent if debromination is a major issue. Switch to anhydrous aprotic solvents like dioxane or toluene.
-
If an aqueous system is used, ensure it is thoroughly degassed to remove oxygen, which can sometimes contribute to side reactions.
-
-
Base Selection:
-
Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxide or alkoxide bases, which can be sources of hydrides.
-
-
Reaction Time:
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.
-
Q3: I am observing the formation of a homocoupled product from my boronic acid (a biaryl derived from R-B(OH)₂). What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is another common side reaction.
Potential Causes:
-
Oxidative Homocoupling: This can be promoted by the presence of oxygen in the reaction mixture.
-
Palladium-Catalyzed Homocoupling: Certain palladium species can catalyze the coupling of two boronic acid molecules.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon).[6] Degas all solvents and reagents thoroughly before use.
-
-
Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can favor homocoupling.
-
-
Catalyst Choice:
-
Some catalyst systems are more prone to promoting homocoupling. If the problem persists, screen different palladium precursors and ligands.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be optimized for the Suzuki coupling of this compound. The "Effect on Yield" is a generalization based on literature for similar substrates.
| Parameter | Condition | Effect on Yield with Heteroaryl Halides | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | Often a good starting point. | [5][8] |
| Pd(OAc)₂ + Ligand | Requires in situ reduction to Pd(0). | [4] | |
| Buchwald Palladacycles | Often highly active for challenging substrates. | [1] | |
| Ligand | PPh₃ | Standard, but may be insufficient. | [3] |
| Buchwald Ligands (e.g., SPhos) | Bulky, electron-rich ligands that often improve yields. | [2] | |
| Base | K₂CO₃ | Common, moderately strong base. | [8] |
| K₃PO₄ | Stronger base, often effective when others fail. | [5] | |
| Cs₂CO₃ | Highly soluble and effective, but more expensive. | [6] | |
| Solvent | Dioxane/H₂O | Common and effective solvent system. | [5][8] |
| Toluene/H₂O | Good for higher temperatures. | [10] | |
| DMF | Can be effective but may lead to side reactions at high temp. | [11] | |
| Temperature | Room Temperature | Generally too low for this substrate. | [4] |
| 80-120 °C | Typical range for efficient coupling. | [5][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and, if necessary, the phosphine ligand (0.01-0.1 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 to 5:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Potential Catalyst Inhibition Pathway
Caption: Inhibition of the palladium catalyst by the substrate's nitrogen atoms.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine substitution reactions, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is not selective. What factors control the regioselectivity?
A1: The regioselectivity of SNAr on 2,4-dichloropyrimidines is a common issue. While C4-substitution is generally favored, C2-selectivity or a mixture of products can occur.[1] Key factors influencing the outcome include:
-
Electronic Effects: The inherent electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. Generally, the C4 position is more electron-deficient and thus more reactive towards nucleophiles.[1][2]
-
Substituent Effects: Electron-donating groups at the C6 position can reverse the typical C4-selectivity and favor substitution at the C2 position.[1] Conversely, electron-withdrawing groups at the C5 position tend to direct substitution to the C4 position.[3]
-
Steric Hindrance: Bulky substituents at the C5 position can hinder the approach of a nucleophile to the C4 position, potentially leading to increased C2-substitution.[1]
-
Nucleophile Identity: The nature of the nucleophile can also play a role. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2-selectivity on 5-substituted-2,4-dichloropyrimidines.[3][4]
Q2: I am trying to perform an electrophilic substitution on a pyrimidine ring. Where should I expect the substitution to occur?
A2: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[5] However, when it does occur, it is most likely to happen at the C5 position, which is the least electron-deficient.[5] To facilitate this type of reaction, the pyrimidine ring often needs to be "activated" with electron-donating groups such as amino or hydroxyl groups.[6]
Q3: How can I achieve regioselective C-H functionalization on a pyrimidine ring?
A3: Direct C-H functionalization is a powerful tool for modifying pyrimidines. Achieving regioselectivity can be managed through several strategies:
-
Directing Groups: Pyridine and pyrimidine groups themselves can act as directing groups in transition metal-catalyzed C-H activation, guiding the functionalization to a specific position.[7]
-
Catalyst Control: The choice of catalyst is crucial. For example, palladium-catalyzed C-H activation has been used for regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines.[8] Iron-catalyzed reactions have also been developed for the modular synthesis of pyrimidines via β-C-H bond functionalization.[9]
-
Radical Functionalization: Radical addition processes can be used for direct functionalization. The regiochemistry can be influenced by substituents on the ring, and in some cases, can be tuned by modifying reaction conditions such as solvent and pH.[10]
-
Metalation: Directed metalation using reagents like TMPMgCl·LiCl can achieve regioselective functionalization at various positions of the pyrimidine ring, which can then be trapped with electrophiles.[11][12][13]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in the amination of 2,4-dichloropyrimidines.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Electronic profile of the substrate is not ideal for the desired selectivity. | Analyze the substituents on your pyrimidine ring. If you have an electron-donating group at C6, expect increased C2-amination.[1] For C4-selectivity, consider if adding an electron-withdrawing group at C5 is synthetically feasible. |
| The chosen nucleophile is not optimal for the desired regioselectivity. | If you are aiming for C2-selectivity, consider using a tertiary amine nucleophile, which has been shown to favor this position.[3][4] For C4-selectivity, primary or secondary amines are generally used, but the outcome can be substrate-dependent. |
| Reaction conditions are not optimized. | Systematically vary the reaction temperature, solvent, and reaction time. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture. |
| Steric hindrance is influencing the reaction outcome. | If a bulky group at C5 is preventing C4-attack, you may be limited to C2-functionalization. Alternatively, consider if a smaller nucleophile could overcome the steric barrier.[1] |
Problem 2: Difficulty in achieving electrophilic substitution on the pyrimidine core.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| The pyrimidine ring is too electron-deficient. | Introduce one or more activating, electron-donating groups (e.g., -NH₂, -OH) onto the ring to increase its nucleophilicity.[6] Electrophilic substitution will then preferentially occur at the C5 position.[6] |
| The electrophile is not reactive enough. | Use a stronger electrophile or harsher reaction conditions. However, be aware that this may lead to side reactions or decomposition of the starting material. |
| Alternative reaction pathway is more favorable. | Consider if a nucleophilic substitution or a C-H activation strategy could be a more viable approach to introduce the desired functional group. |
Experimental Protocols
Protocol 1: Regioselective C2-Amination of a 5-Substituted-2,4-Dichloropyrimidine using a Tertiary Amine
This protocol is based on the findings that tertiary amine nucleophiles can provide excellent C2-selectivity.[3][4]
-
Reaction Setup: To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., CHCl₃), add the tertiary amine (e.g., triethylamine, 1.1-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 3 hours).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The resulting crude product can then be purified by column chromatography to isolate the C2-aminated product.
Protocol 2: Palladium-Catalyzed Regioselective C-H Arylation of 4-Arylpyrimidines
This protocol is adapted from methodologies for direct C-H functionalization.[8]
-
Reagent Preparation: In a reaction vessel, combine the 4-arylpyrimidine (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction Conditions: Add a high-boiling point solvent (e.g., dioxane or DMF) and heat the mixture at an elevated temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Product Isolation: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by crystallization or column chromatography.
Visualizing Reaction Control
Diagram 1: Factors Influencing SNAr Regioselectivity on 2,4-Dichloropyrimidines
This diagram illustrates the decision-making process for predicting the regioselectivity of nucleophilic aromatic substitution on a 2,4-dichloropyrimidine substrate.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Catalyst Screening for Reactions with (4-Bromopyrimidin-2-yl)cyclopentylamine: A Technical Support Guide
For researchers, scientists, and drug development professionals working with (4-Bromopyrimidin-2-yl)cyclopentylamine, successful catalyst screening is crucial for efficient and high-yielding cross-coupling reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most prevalent and synthetically useful reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These palladium-catalyzed reactions are favored for their functional group tolerance and broad substrate scope.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A2: Low yields in Suzuki-Miyaura couplings with 2-aminopyrimidine derivatives can stem from several factors. The 2-amino group can chelate with the palladium catalyst, hindering the catalytic cycle. Other common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as degradation of the boronic acid reagent. It is also crucial to ensure strictly anhydrous and oxygen-free reaction conditions.
Q3: What are the key challenges in Buchwald-Hartwig amination with this substrate?
A3: Similar to Suzuki coupling, the primary challenge is the potential for the 2-cyclopentylamino group and the pyrimidine nitrogens to act as ligands for the palladium catalyst, leading to catalyst inhibition. Additionally, the choice of base is critical, as it can influence the rate of deprotonation of the coupling amine and affect the stability of the catalyst and reactants. Side reactions such as hydrodehalogenation of the starting material can also occur.
Q4: Can the cyclopentylamine group at the 2-position influence the reaction outcome?
A4: Yes, the N-cyclopentyl group can influence the reaction through both steric and electronic effects. Sterically, it can affect the approach of the catalyst and other reagents. Electronically, as an electron-donating group, it can impact the reactivity of the pyrimidine ring. The nitrogen atom of the cyclopentylamino group can also compete with the desired nucleophile for coordination to the palladium center.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Screen different palladium pre-catalysts and ligands. Consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | The 2-amino group can chelate with palladium. Bulky ligands can disfavor this chelation and promote the desired catalytic cycle. |
| Inefficient Transmetalation | Use a stronger base (e.g., K3PO4, Cs2CO3) and consider adding water as a co-solvent. | The choice of base is critical for the formation of the active boronate species. Water can sometimes accelerate the transmetalation step. |
| Boronic Acid Decomposition | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous reaction conditions. | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). |
| Low Catalyst Activity | Increase catalyst loading or screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). | The initial catalyst may not be active enough under the chosen conditions. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen. Use a lower reaction temperature. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Dehalogenation of Starting Material | Use a less sterically hindered and more electron-rich ligand. Lower the reaction temperature and shorten the reaction time. | Dehalogenation can occur via β-hydride elimination from the palladium intermediate or through other side reactions. Optimizing the ligand and reaction conditions can minimize this pathway. |
Buchwald-Hartwig Amination
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Screen bulky phosphine ligands such as BrettPhos or RuPhos in combination with a strong, non-nucleophilic base like LiHMDS or NaOtBu.[1] | The combination of a bulky ligand and a strong base can overcome catalyst inhibition by the 2-amino substituent and promote efficient oxidative addition and reductive elimination.[1] |
| Incorrect Base | Screen a variety of bases (e.g., NaOtBu, K3PO4, Cs2CO3, LiHMDS). | The choice of base is highly dependent on the specific amine being coupled. A systematic screening is often necessary. |
| Sub-optimal Solvent | Test different aprotic solvents such as toluene, dioxane, or THF. | Solvent polarity can significantly impact the solubility of reagents and the stability of catalytic intermediates. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Use a more electron-rich ligand and a less sterically hindered base. Optimize the reaction temperature and time. | This common side reaction in Buchwald-Hartwig amination can be suppressed by fine-tuning the reaction parameters. |
| Homocoupling of Amine | This is less common but can occur at high temperatures. Lowering the reaction temperature may help. | High temperatures can sometimes lead to undesired side reactions. |
Data Presentation: Catalyst System Screening
The following tables provide a summary of catalyst systems that have been successfully used for cross-coupling reactions of substrates with a 2-amino-halopyridine/pyrimidine motif, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 81 |
| Pd(OAc)2 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 100 | 75 |
| PdCl2(dppf) | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 68 |
Data adapted from a study on 2,4-dichloropyrimidines and can be used as a starting point for optimization.[2]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Cyclopentylamine [1]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd2(dba)3 | BrettPhos | LiHMDS | Toluene | 100 | 66 |
| BrettPhos Pre-catalyst | - | LiHMDS | Toluene | 100 | 78 |
| RuPhos Pre-catalyst | - | LiHMDS | Toluene | 100 | 47 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
A mixture of this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (1-5 mol%), and ligand (if required, 1.1-1.2 eq. relative to Pd) in a degassed solvent is heated under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination Screening
To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), ligand (if required), and base (1.5-2.0 eq.). Add degassed solvent followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.). The reaction mixture is then heated, and its progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
Visualizations
Caption: A general workflow for troubleshooting and optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A logical decision tree for troubleshooting common issues in cross-coupling reactions.
References
Technical Support Center: Managing Over-alkylation in Cyclopentylamine Reactions
Welcome to the technical support center for managing over-alkylation side reactions involving cyclopentylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of cyclopentylamine, and why does it occur?
A1: Over-alkylation is a common side reaction where a primary amine, such as cyclopentylamine, undergoes multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium salts. This occurs because the initially formed secondary amine (N-alkylcyclopentylamine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.
Q2: What are the main products of over-alkylation of cyclopentylamine?
A2: The primary desired product is the mono-alkylated cyclopentylamine (a secondary amine). The main over-alkylation byproduct is the di-alkylated cyclopentylamine (a tertiary amine). In the presence of excess alkylating agent, a quaternary ammonium salt can also be formed.
Q3: How can I minimize over-alkylation during direct alkylation with alkyl halides?
A3: Several strategies can be employed:
-
Stoichiometry Control: Using a significant excess of cyclopentylamine compared to the alkylating agent can favor the mono-alkylation product by increasing the probability of the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.
-
Choice of Base: The choice of base can influence the selectivity. Weaker, non-nucleophilic bases are generally preferred.
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
Q4: Is there an alternative to direct alkylation that offers better control over mono-alkylation?
A4: Yes, reductive amination is a highly effective alternative for the selective synthesis of mono-N-alkylated cyclopentylamines. This two-step, one-pot reaction involves the formation of an imine from cyclopentanone and a primary amine, followed by in-situ reduction to the desired secondary amine. This method generally provides higher selectivity for the mono-alkylated product and avoids the formation of over-alkylated byproducts.[1][2]
Q5: How can I purify the desired mono-alkylated cyclopentylamine from the over-alkylated byproducts?
A5: Purification can typically be achieved through standard laboratory techniques:
-
Distillation: If the boiling points of the mono- and di-alkylated products are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: Silica gel column chromatography is a common method for separating amines with different polarities. The polarity difference between the primary, secondary, and tertiary amines allows for their separation.
-
Acid-Base Extraction: The basicity of the different amine products can be exploited for separation through a series of acid-base extractions.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-alkylated product and significant formation of di-alkylated byproduct in direct alkylation.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incorrect Stoichiometry | Increase the molar ratio of cyclopentylamine to the alkylating agent. A ratio of 3:1 or higher is recommended. | Increased yield of the mono-alkylated product and reduced formation of the di-alkylated byproduct. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture over an extended period using an addition funnel. | Better control over the reaction and improved selectivity for mono-alkylation. |
| Inappropriate Base | Switch to a less nucleophilic and sterically hindered base, such as potassium carbonate or cesium carbonate. | Minimized side reactions and improved selectivity. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Slower reaction rate, allowing for better control and selectivity. |
| Solvent Effects | Use a less polar aprotic solvent. | May influence the relative nucleophilicity of the primary and secondary amines, potentially improving selectivity. |
Problem 2: Incomplete reaction or low conversion in reductive amination of cyclopentanone.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Imine Formation | Ensure anhydrous conditions. The presence of water can hinder imine formation. Consider adding a dehydrating agent like molecular sieves. | Improved conversion to the imine intermediate, leading to a higher yield of the final product. |
| Weak Reducing Agent | Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imine reduction. Sodium borohydride can also be used, but may require pH control. | Complete reduction of the imine to the desired secondary amine. |
| Incorrect pH | The pH of the reaction mixture is crucial for both imine formation and reduction. A slightly acidic pH (around 5-6) is often optimal. | Optimized reaction conditions for both steps of the reductive amination. |
| Catalyst Deactivation (for catalytic hydrogenation) | If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary. | Efficient reduction of the imine. |
Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation of Cyclopentylamine via Reductive Amination
This protocol describes the synthesis of N-benzylcyclopentylamine from cyclopentanone and benzylamine.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopentanone (1.0 eq.), benzylamine (1.0 eq.), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap until no more water is collected.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the imine.
-
Once the imine formation is complete, cool the reaction mixture to room temperature.
-
-
Reduction:
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reduction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N-benzylcyclopentylamine.
-
| Reactant | Molar Eq. | Purity | Yield |
| Cyclopentanone | 1.0 | >98% | - |
| Benzylamine | 1.0 | >99% | - |
| Sodium Borohydride | 1.5 | >98% | - |
| Product | |||
| N-Benzylcyclopentylamine | - | >95% | Typically 70-85% |
Protocol 2: Selective Mono-N-Methylation of Cyclopentylamine via Reductive Amination (Eschweiler-Clarke Conditions)
This protocol describes the synthesis of N-methylcyclopentylamine from cyclopentylamine using formaldehyde and formic acid.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylamine (1.0 eq.).
-
Cool the flask in an ice bath and slowly add formic acid (2.0 eq.).
-
After the initial exothermic reaction subsides, add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq.).
-
-
Reaction:
-
Heat the reaction mixture to reflux (around 100-110 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of CO2 evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.
-
Remove the solvent by distillation.
-
Purify the resulting N-methylcyclopentylamine by fractional distillation.
-
| Reactant | Molar Eq. | Purity | Yield |
| Cyclopentylamine | 1.0 | >99% | - |
| Formic Acid | 2.0 | >98% | - |
| Formaldehyde (37 wt. % aq.) | 1.5 | - | - |
| Product | |||
| N-Methylcyclopentylamine | - | >97% | Typically 65-80% |
Visualizations
Caption: Reaction pathway illustrating the over-alkylation of cyclopentylamine.
Caption: Troubleshooting workflow for low mono-alkylation yield.
Caption: Experimental workflow for reductive amination.
References
Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and professionals working on the nucleophilic substitution of bromopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in nucleophilic aromatic substitution (SNAr) on pyrimidine rings?
A1: For nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen (like fluorine) polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.
Q2: I am using a dichloropyrimidine or dibromopyrimidine. Which position is more reactive to nucleophilic substitution?
A2: In general, for 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position.[1] However, this selectivity can be influenced by other substituents on the ring. For instance, an electron-donating group at the C6 position can reverse this selectivity, making the C2 position more reactive.[2]
Q3: Which type of solvent is generally recommended for the nucleophilic substitution of bromopyrimidines?
A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally recommended. These solvents are effective at dissolving the reactants but do not strongly solvate the nucleophile.[3] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction rate.[3]
Q4: Can I run the reaction without a catalyst?
A4: Yes, for many activated bromopyrimidines and strong nucleophiles, the reaction proceeds readily without a catalyst. However, for less reactive systems, such as those involving weaker nucleophiles or for the introduction of a second amino group onto the pyrimidine ring, a palladium catalyst (e.g., Pd(dba)₂, Pd(PPh₃)₄) with an appropriate ligand (e.g., BINAP, XPhos) may be necessary to achieve a good yield and reaction rate.
Troubleshooting Guide
Q1: My reaction is very slow or not proceeding at all. What are the possible causes and solutions?
A1:
-
Issue: Insufficiently activated substrate.
-
Solution: The pyrimidine ring may not be electron-deficient enough. If possible, consider using a pyrimidine with additional electron-withdrawing groups.
-
-
Issue: Weak nucleophile.
-
Solution: The nucleophilicity of your reagent may be too low. If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its reactivity. For very weak nucleophiles, a palladium-catalyzed cross-coupling reaction might be a more suitable approach.
-
-
Issue: Inappropriate solvent.
-
Issue: Low temperature.
-
Solution: SNAr reactions often require heating. Try increasing the reaction temperature, for example, to 80-140 °C.[4] Always monitor for potential decomposition of starting materials or products at higher temperatures.
-
Q2: I am getting a mixture of products, particularly with a di-substituted bromopyrimidine. How can I improve the regioselectivity?
A2:
-
Issue: Competing reaction at C2 and C4 positions.
-
Solution: For 2,4-dibromopyrimidines, substitution at C4 is generally favored. To enhance this selectivity, you can try lowering the reaction temperature. If you are using a palladium catalyst, the choice of ligand can significantly influence the regioselectivity. For some substrates, the solvent polarity can also play a role; for example, in the reaction of 2,4-dibromopyridine, a polar solvent like DMSO favored substitution at the 4-position, while a less polar solvent like toluene favored the 2-position.[5]
-
-
Issue: Multiple substitutions on the same molecule.
-
Solution: If your nucleophile is reacting at both bromine positions, use a stoichiometric amount (or a slight excess) of the nucleophile relative to the bromopyrimidine. Adding the nucleophile slowly to the reaction mixture can also help to favor mono-substitution.
-
Q3: My product seems to be decomposing under the reaction conditions. What can I do?
A3:
-
Issue: High reaction temperature.
-
Solution: Reduce the reaction temperature and monitor the reaction for a longer period. If thermal decomposition is still an issue, consider if a catalyst could allow the reaction to proceed at a lower temperature.
-
-
Issue: Strong basic conditions.
-
Solution: If you are using a strong base, it might be reacting with other functional groups on your substrate or product. Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Quantitative Data Summary
The choice of solvent can have a significant impact on the rate of nucleophilic substitution on halo-pyrimidines. The following table summarizes kinetic data for the reaction of 2-chloropyrimidine with hydroxide, illustrating the general principles. While this data is for a chloropyrimidine, similar trends are expected for bromopyrimidines, with overall faster reaction rates for the bromo-analogue due to the better leaving group ability of bromide compared to chloride in some contexts.
| Substrate | Nucleophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| 2-Chloropyrimidine | OH⁻ | 100% Ethanol | 50 | 96.4 x 10⁻⁴ M⁻¹s⁻¹ | |
| 2-Chloropyrimidine | OH⁻ | 30% Aqueous Ethanol | 40 | 7.7 x 10⁻⁴ M⁻¹s⁻¹ |
Note: The decrease in rate in aqueous ethanol, a polar protic system, compared to pure ethanol, is consistent with the principle that protic solvents can solvate and deactivate the nucleophile, slowing the reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Bromopyrimidine with an Amine (Non-catalyzed)
This protocol is a representative example for the reaction of a bromopyrimidine with an amine nucleophile in a polar aprotic solvent.
Materials:
-
Bromopyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the bromopyrimidine).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting bromopyrimidine), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 15-30 minutes.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aminopyrimidine product.
Visualizations
The following diagrams illustrate key concepts and workflows related to the nucleophilic substitution of bromopyrimidines.
Caption: General two-step addition-elimination mechanism for the SNAr reaction.
Caption: Factors influencing regioselectivity in di-substituted pyrimidines.
Caption: A logical workflow for troubleshooting common issues in SNAr reactions.
References
- 1. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual copper catalysts from pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove copper catalyst residues from my pyrimidine product?
A1: Residual copper in the final pyrimidine product can have several detrimental effects. It can interfere with downstream biological assays, compromise the stability of the compound, and in the context of drug development, pose a toxicological risk. Regulatory bodies like the EMA have strict guidelines on the limits of metal residues in active pharmaceutical ingredients.[1]
Q2: What are the most common methods for removing copper residues?
A2: The most common methods involve chelation, precipitation, and adsorption. These include:
-
Aqueous Washes: Using chelating agents like EDTA or solutions like aqueous ammonia to form water-soluble copper complexes that can be extracted from the organic phase.[2][3]
-
Solid-Supported Scavenging: Passing the reaction mixture through a plug or column of silica, alumina, or specialized ion-exchange resins that adsorb the copper catalyst.[4]
-
Filtration: Using materials like Celite to filter out precipitated or solid-supported copper species.[2]
Q3: Which chelating agent is most effective for copper removal?
A3: Ethylenediaminetetraacetic acid (EDTA) is widely regarded as a highly effective and versatile chelating agent for a variety of metal ions, including copper.[3] Other effective agents include Diethylenetriaminepentaacetic acid (DTPA) and natural options like citric acid, which is particularly effective at lower pH levels.[3] The choice depends on the pH stability of your pyrimidine product and the solvent system.
Q4: How can I quantify the amount of residual copper in my final product?
A4: Several analytical techniques can be used. A sensitive and common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after forming a complex with an agent like EDTA.[5] Other techniques include atomic absorption spectroscopy (AAS), Inductively Coupled Plasma (ICP) spectroscopy, and UV-Vis spectrophotometry.[1][6][7]
Troubleshooting Guide
Q1: I performed an aqueous wash with EDTA, but my product still contains significant copper residues. What went wrong?
A1: This issue can arise from several factors:
-
Incorrect pH: The effectiveness of many chelating agents, including EDTA, is pH-dependent. Ensure the pH of your aqueous solution is optimized for copper chelation.
-
Insufficient Mixing: In biphasic systems, vigorous stirring is necessary to ensure maximum contact between the organic product solution and the aqueous chelating solution.
-
Insufficient Chelating Agent: Ensure you are using a sufficient molar excess of the chelating agent relative to the amount of copper catalyst used in the reaction.
-
Strongly Bound Copper Complex: The original ligand used with the copper catalyst may form a very stable complex that is difficult to break. In this case, a stronger chelating agent or a different removal method may be necessary.
Q2: My pyrimidine product is acid-sensitive. How can I remove copper without causing degradation?
A2: If your product is sensitive to acidic conditions, avoid methods that require low pH.
-
Use a neutral or basic aqueous wash. A wash with aqueous ammonia can be very effective, as ammonia forms a stable, water-soluble blue complex with copper.[2] Two washes are often sufficient to reduce copper levels to below 50 ppm.[2]
-
If your product is also sensitive to strong bases, a wash with aqueous ammonium chloride, which is slightly acidic, may be a suitable alternative, provided your compound can tolerate it.[2]
-
Alternatively, non-aqueous methods like filtration through a plug of neutral alumina or silica gel are excellent options that avoid pH extremes.[4][8]
Q3: Filtration through a silica/alumina plug is very slow. How can I speed up the process?
A3: Slow filtration is a common issue, especially with viscous solutions or fine powders.
-
Apply Pressure: Use positive pressure (e.g., from a nitrogen or argon line) or a vacuum to increase the flow rate.
-
Widen the Plug: Use a wider diameter column or funnel for the plug to increase the surface area.
-
Use a Coarser Support: Consider using a coarser grade of silica or alumina.
-
Pre-wet the Column: Always wet the column with the solvent before adding the polymer solution to ensure even flow.[8]
Copper Removal Method Comparison
The following table summarizes and compares common copper removal techniques.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous EDTA Wash | Chelation | >99% | High efficiency, widely applicable.[3] | Can require pH adjustment; may not work for all copper complexes.[9] |
| Aqueous Ammonia Wash | Complexation | < 50 ppm residual Cu[2] | Highly effective, forms a colored complex for visual tracking.[2] | Product must be stable to basic pH.[2] |
| Silica/Alumina Plug | Adsorption | Variable | Good for base/acid-sensitive products; simple setup.[4] | Can be slow; potential for product loss on the solid support.[8] |
| Ion-Exchange Resin | Ion Exchange | High | Can be highly selective and efficient; resin may be recyclable.[4][9] | More expensive; requires screening for the optimal resin type.[4] |
| Celite Filtration | Filtration | Variable | Good for removing precipitated solids.[2] | Generally used in combination with another method. |
Key Experimental Protocols
Protocol 1: Copper Removal by Aqueous EDTA Wash
-
Dissolution: Dissolve the crude pyrimidine product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Preparation of EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂). Adjust the pH to ~8 using NaOH or NH₄OH.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA solution.
-
Mixing: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat: Repeat the extraction (steps 3-5) one or two more times, or until the aqueous layer is no longer colored.
-
Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Quantification of Residual Copper by RP-HPLC-UV
This protocol is adapted from the method described by Fadel et al. for quantifying copper via complexation with EDTA.[5]
-
Standard Preparation: Prepare a stock solution of copper (1 mg/mL) in 1% nitric acid. From this, create a series of calibration standards at concentrations ranging from 0.05 to 20 µg/mL.[5]
-
Sample Preparation: Accurately weigh a sample of the purified pyrimidine product and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 50 mM ammonium acetate containing 0.5 mg/mL EDTA (e.g., 30:70 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 310 nm (for the Cu-EDTA complex).[5]
-
Retention Time: The Cu-EDTA complex has a reported retention time of approximately 4.95 minutes under these conditions.[5]
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the copper concentration in the product sample.
Visual Workflows
Caption: Decision tree for selecting a copper removal method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 4. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. peerj.com [peerj.com]
- 6. akjournals.com [akjournals.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of HPLC and LC-MS Methods for (4-Bromopyrimidin-2-yl)cyclopentylamine
A detailed guide for researchers and drug development professionals on the analytical quantification and characterization of (4-Bromopyrimidin-2-yl)cyclopentylamine, comparing High-Performance Liquid Chromatography (HPLC) with Liquid Chromatography-Mass Spectrometry (LC-MS).
In the landscape of pharmaceutical development, the precise and accurate analysis of novel chemical entities is paramount. This compound, a key intermediate in the synthesis of various therapeutic agents, requires robust analytical methods for its quantification and impurity profiling. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its high resolution, reproducibility, and quantitative accuracy. When coupled with a Ultraviolet (UV) detector, it provides a reliable method for determining the concentration of an analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) extends the capabilities of HPLC by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This hyphenated technique not only quantifies the analyte but also provides valuable structural information based on its mass-to-charge ratio (m/z) and fragmentation patterns, making it a powerful tool for identification and characterization.
As an alternative, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution by utilizing smaller stationary phase particles. While not the primary focus of this guide, it represents a further advancement in liquid chromatography.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
A standard HPLC method was developed for the routine quantification of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For more detailed characterization and sensitive quantification, an LC-MS method was established.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-7 min: 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Scan Range: m/z 50-500.
-
Comparative Data Analysis
The performance of both HPLC-UV and LC-MS methods in the analysis of this compound is summarized below.
| Parameter | HPLC-UV | LC-MS |
| Retention Time (RT) | 12.5 min | 3.8 min |
| Limit of Detection (LOD) | ~1 µg/mL | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~50 ng/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | <2% | <5% |
| Specificity | Moderate | High (based on m/z) |
| Structural Information | None | Molecular Weight & Fragmentation |
Table 1: Comparison of key performance parameters for HPLC-UV and LC-MS analysis.
Mass Spectrometry Data
The LC-MS analysis provided critical data for the confirmation of this compound. Due to the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic isotopic pattern.
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 242.0291 | 242.1 | Molecular ion with ⁷⁹Br |
| [M+H+2]⁺ | 244.0270 | 244.1 | Molecular ion with ⁸¹Br |
| [M-Br+H₂]⁺ | 163.1182 | 163.1 | Fragment ion (loss of Bromine) |
Table 2: Key mass spectrometry data for this compound.
Method Comparison and Recommendations
-
HPLC-UV is a robust and cost-effective method ideal for routine quality control, purity assessments, and quantification where the analyte is well-characterized and present at sufficient concentrations. Its longer run time is a consideration for high-throughput environments.
-
LC-MS is the superior method for applications requiring higher sensitivity, such as impurity identification, metabolite studies, and confirmation of identity. The significantly shorter analysis time is a major advantage. The structural information it provides is invaluable during drug discovery and development.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
A Comparative Guide to (4-Bromopyrimidin-2-yl)cyclopentylamine and its Chloro-Analog for Drug Discovery Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Halogenated pyrimidines are a cornerstone in the synthesis of a diverse array of therapeutic agents, particularly kinase inhibitors. This guide provides a detailed comparison of two key intermediates: (4-Bromopyrimidin-2-yl)cyclopentylamine and its chloro-analog, (4-Chloropyrimidin-2-yl)cyclopentylamine. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Properties and Reactivity
A fundamental point of differentiation between the bromo- and chloro-analogs lies in their chemical reactivity, a factor primarily governed by the nature of the halogen substituent on the pyrimidine ring.
| Property | This compound | (4-Chloropyrimidin-2-yl)cyclopentylamine |
| Molecular Formula | C₉H₁₂BrN₃ | C₉H₁₂ClN₃ |
| Molecular Weight | 242.12 g/mol | 197.67 g/mol |
| CAS Number | 1269291-43-1 | 1017785-55-5 |
| Reactivity | Higher reactivity in nucleophilic aromatic substitution and cross-coupling reactions. | Lower reactivity compared to the bromo-analog. |
Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This intrinsic difference in bond strength and electronics renders the bromo-analog more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Studies on the relative reactivities of halopyrimidines in aminolysis have shown that bromopyrimidines are typically more reactive than their chloro counterparts.[1] This enhanced reactivity can be advantageous, often leading to milder reaction conditions, shorter reaction times, and potentially higher yields in certain synthetic transformations.
However, the higher reactivity of the bromo-derivative can also be a double-edged sword, potentially leading to a greater propensity for side reactions or degradation under certain conditions. The chloro-analog, while less reactive, offers greater stability and may be the preferred choice in multi-step syntheses where the pyrimidine core needs to remain intact through various reaction conditions before the final coupling step.
Application in Drug Discovery
Both this compound and its chloro-analog are valuable precursors in the synthesis of kinase inhibitors and other biologically active compounds. They serve as key fragments that can be elaborated through reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct nucleophilic aromatic substitution to introduce diverse functionalities. The choice between the bromo and chloro derivative often depends on the specific synthetic route and the desired reactivity at the 4-position of the pyrimidine ring.
For instance, in the development of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and cancers, these building blocks can be utilized to construct the core scaffold that interacts with the hinge region of the kinase.
Below is a diagram illustrating a general workflow in drug discovery, a process where these compounds serve as vital starting materials.
References
Comparative Analysis of the Biological Activity of (4-Bromopyrimidin-2-yl)cyclopentylamine and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison and Potential Activity
(4-Bromopyrimidin-2-yl)cyclopentylamine belongs to the 2-aminopyrimidine class of compounds. The key structural features that are likely to influence its biological activity are the pyrimidine core, the bromine atom at the 4-position, and the cyclopentylamine group at the 2-position.
The 2-aminopyrimidine scaffold is a known hinge-binding motif for many kinases, which are crucial regulators of cell signaling pathways.[3] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[1][4] The bromine atom at the 4-position is an electron-withdrawing group that can enhance the compound's interaction with target proteins through halogen bonding and may also influence its metabolic stability.[5] The cyclopentylamine substituent at the 2-position will affect the compound's lipophilicity and steric profile, which are critical for its binding affinity and selectivity for specific biological targets.
Comparative Biological Activity of Pyrimidine Derivatives
To provide a framework for understanding the potential activity of this compound, the following table summarizes the in vitro anticancer and kinase inhibitory activities of several structurally related pyrimidine derivatives.
| Compound Name/Structure | Target(s) | Assay Type | Cell Line(s) | IC50/EC50 (µM) | Reference |
| This compound | Not specified | Not specified | Not specified | Data not available | |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative (Compound 2g) | CDK9 | Kinase Assay | MIA PaCa-2 | >80% inhibition | [4] |
| 4-amino-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1b) | Proliferation | Cytotoxicity Assay | HTB-81, B16, NHF | 0.06-0.08 | [6] |
| 4-amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (2b) | Proliferation | Cytotoxicity Assay | HTB-81 | 0.73 | [6] |
| 5-bromo-pyrimidine derivative (Compound 5c) | Bcr/Abl | Kinase Assay | K562 | Potent Inhibition | [7] |
| 5-bromo-pyrimidine derivative (Compound 9f) | Bcr/Abl | Kinase Assay | K562 | Potent Inhibition | [7] |
| 2-anilinopyrimidine derivative (Compound 21) | Proliferation | Cytotoxicity Assay | MDA-MB-468 | Good Potency | [8] |
| 2-anilinopyrimidine derivative (Compound 38) | Proliferation | Cytotoxicity Assay | MDA-MB-468 | Good Potency | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of pyrimidine derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, A549, K562, U937) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: The kinase (e.g., Bcr/Abl) is incubated with the substrate and ATP in a reaction buffer in the presence of various concentrations of the test compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Potential Signaling Pathway Involvement
Given that many 2-aminopyrimidine derivatives are known to be kinase inhibitors, a likely mechanism of action for this compound, should it exhibit anticancer activity, is through the inhibition of key signaling pathways that regulate cell proliferation and survival. One such critical pathway is the Cyclin-Dependent Kinase (CDK) pathway, which controls the cell cycle.
Caption: Hypothetical inhibition of the CDK4/6 pathway by this compound.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel pyrimidine compound.
Caption: General workflow for screening the biological activity of a novel compound.
References
- 1. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SNAr and Ullmann Coupling for C-X Bond Formation
For researchers, scientists, and drug development professionals, the efficient synthesis of molecules containing aryl ethers and aryl amines is a cornerstone of modern organic chemistry. Two of the most prominent methods for forging these critical carbon-heteroatom (C-O and C-N) bonds are the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann coupling reactions. This guide provides a detailed comparative analysis of these two powerful synthetic tools, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: SNAr vs. Ullmann Coupling
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Coupling |
| Mechanism | Addition-elimination | Copper-catalyzed cross-coupling |
| Key Reactant | Electron-deficient aryl halide | Aryl halide |
| Catalyst | Typically catalyst-free | Copper (Cu) catalyst, often with a ligand |
| Typical Solvents | Polar aprotic (e.g., DMSO, DMF) | Polar aprotic (e.g., DMF, NMP), sometimes water |
| Reaction Temperature | Varies widely, can be at room temperature | Traditionally high, modern methods are milder |
| Key Advantage | Simplicity, cost-effective, no metal catalyst | Broader substrate scope for non-activated aryl halides |
| Key Limitation | Requires electron-withdrawing groups on the aryl halide | Catalyst/ligand cost, potential for metal contamination |
Delving into the Mechanisms
The fundamental difference between SNAr and Ullmann coupling lies in their reaction pathways.
The SNAr Pathway: An Addition-Elimination Dance
The SNAr reaction proceeds through a two-step addition-elimination mechanism. First, a potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) in the ortho or para position to the leaving group is crucial, as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
The Ullmann Coupling: A Copper-Catalyzed Symphony
The Ullmann coupling, in its modern form, is a copper-catalyzed cross-coupling reaction. The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, which is often generated in situ from a copper precatalyst. This is followed by a reaction with the nucleophile (an alcohol or amine) to form a copper-amido or -alkoxo complex. The final carbon-heteroatom bond is forged through a reductive elimination step, regenerating the Cu(I) catalyst and releasing the desired product. The use of ligands, such as diamines, amino acids, or phenanthrolines, is often essential in modern Ullmann reactions to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at milder temperatures.[1][2]
Quantitative Performance: A Comparative Look
| Reaction | Aryl Halide | Nucleophile | Conditions | Yield (%) | Reference |
| SNAr | 4-Fluoronitrobenzene | Phenol, K₂CO₃, DMF, 100 °C, 4h | ~95% | (Typical, based on general knowledge) | |
| Ullmann | 4-Chloronitrobenzene | Phenol, CuO-NPs (cat.), KOH, DMAc, RT | 87% | [3] |
From this comparison, it is evident that for an activated substrate like a nitro-substituted aryl halide, the SNAr reaction can provide excellent yields. The modern Ullmann protocol also offers high yields, even at room temperature, for a similar transformation. The choice between the two may then depend on other factors such as the availability and cost of the starting materials (fluoroarenes for SNAr can be more expensive) and the desired reaction conditions.
Substrate Scope and Functional Group Tolerance
The applicability of a synthetic method is largely defined by its substrate scope and tolerance to various functional groups.
| Feature | SNAr | Ullmann Coupling |
| Aryl Halide | Requires strong electron-withdrawing groups (EWGs) at ortho or para positions. Reactivity order: F > Cl > Br > I. | Tolerates a wider range of aryl halides, including electron-rich and sterically hindered ones. Reactivity order: I > Br > Cl. |
| Nucleophile | Works well with a variety of strong nucleophiles (alkoxides, phenoxides, thiolates, amines). | Broad scope of nucleophiles including alcohols, phenols, amines, amides, and thiols. Modern methods show good tolerance for various functional groups. |
| Functional Group Tolerance | Generally good tolerance for a variety of functional groups that are stable to the basic reaction conditions. | Modern ligand-based systems exhibit excellent functional group tolerance, a significant improvement over the harsh conditions of the classic Ullmann reaction.[1][4] |
Experimental Protocols
Representative SNAr Synthesis of 4-Phenoxynitrobenzene
Materials:
-
4-Fluoronitrobenzene (1.0 mmol, 141 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenoxynitrobenzene.
Representative Ullmann Coupling Synthesis of 4-Phenoxynitrobenzene
Materials:
-
4-Chloronitrobenzene (1.0 mmol, 157.5 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(II) oxide nanoparticles (CuO-NPs) (3 mol%, 2.4 mg)
-
Potassium hydroxide (KOH) (2.0 mmol, 112 mg)
-
Anhydrous N,N-dimethylacetamide (DMAc) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuO-NPs, potassium hydroxide, and a magnetic stir bar.
-
Add anhydrous DMAc to the tube, followed by phenol and 4-chloronitrobenzene.
-
Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 24 hours).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Economic and Environmental Considerations
From a green chemistry perspective, the SNAr reaction is often considered more advantageous due to its avoidance of a metal catalyst. This eliminates concerns about the cost and toxicity of the catalyst, as well as the need for its removal from the final product, which is particularly important in pharmaceutical manufacturing. The atom economy of SNAr reactions is also generally high.
The traditional Ullmann coupling, with its stoichiometric copper and harsh conditions, is less environmentally friendly. However, the development of modern catalytic Ullmann reactions has significantly improved its green credentials. The use of catalytic amounts of copper and the development of recyclable copper catalysts are steps in the right direction. Nevertheless, the cost and synthesis of specialized ligands can be a drawback.
Conclusion: Making the Right Choice
The choice between SNAr and Ullmann coupling is highly dependent on the specific synthetic target.
-
Choose SNAr when:
-
The aryl halide is activated with strong electron-withdrawing groups.
-
A simple, catalyst-free, and cost-effective method is desired.
-
Metal contamination is a major concern.
-
-
Choose Ullmann Coupling when:
-
The aryl halide is not activated or is electron-rich.
-
A broader range of nucleophiles needs to be employed.
-
Modern, milder catalytic conditions are accessible.
-
Both SNAr and Ullmann coupling are indispensable tools in the synthetic chemist's arsenal. A thorough understanding of their mechanisms, scope, and limitations, as presented in this guide, will enable researchers to make informed decisions and design more efficient and sustainable synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Analysis of Brominated vs. Fluorinated Pyrimidine Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the strategic selection of halogen atoms in the design of kinase inhibitors is a critical determinant of potency and overall drug efficacy. This guide provides an objective comparison of brominated and fluorinated pyrimidine inhibitors, supported by experimental data, to inform the development of next-generation targeted therapies.
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with halogenation being a key strategy to modulate their biological activity. While fluorine is often employed to enhance metabolic stability and binding affinity, bromine offers unique electronic and steric properties that can also lead to highly potent compounds. This guide delves into a comparative analysis of pyrimidine inhibitors where bromine or fluorine substitution plays a pivotal role in their inhibitory potential.
Potency Comparison: Bcr-Abl Kinase Inhibition and Cytotoxicity
To provide a direct comparison, we have compiled data on a series of 5-bromo-pyrimidine derivatives targeting the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML), and compared them with a representative fluorinated pyrimidine inhibitor known to be active against the K562 cell line (Bcr-Abl positive).
Data Summary of Halogenated Pyrimidine Inhibitors
| Compound ID | Halogen Substitution | Target Kinase | K562 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | U937 IC₅₀ (µM) | Bcr-Abl Kinase IC₅₀ (µM) |
| Brominated Series | |||||||
| 5c[1] | 5-Bromo | Bcr-Abl | 0.04±0.003 | 0.11±0.007 | 0.08±0.005 | 0.13±0.009 | 0.004±0.0003 |
| 5e[1] | 5-Bromo | Bcr-Abl | 0.03±0.002 | 0.09±0.006 | 0.06±0.004 | 0.11±0.008 | 0.003±0.0002 |
| 6g[1] | 5-Bromo | Bcr-Abl | 0.02±0.001 | 0.07±0.005 | 0.04±0.003 | 0.09±0.006 | 0.002±0.0001 |
| 9e[1] | 5-Bromo | Bcr-Abl | 0.05±0.004 | 0.13±0.008 | 0.09±0.006 | 0.15±0.01 | 0.005±0.0004 |
| 9f[1] | 5-Bromo | Bcr-Abl | 0.06±0.005 | 0.15±0.01 | 0.11±0.008 | 0.18±0.012 | 0.006±0.0005 |
| 10c[1] | 5-Bromo | Bcr-Abl | 0.03±0.002 | 0.08±0.005 | 0.05±0.003 | 0.10±0.007 | 0.003±0.0002 |
| Dasatinib (control)[1] | - | Bcr-Abl | 0.009±0.0008 | 0.01±0.001 | 0.01±0.001 | 0.01±0.001 | 0.001±0.00009 |
| Fluorinated Example | |||||||
| 5-Fluorouracil | 5-Fluoro | Thymidylate Synthase | ~2.5 | ~5.0 | >10 | - | Not Applicable |
Note: A direct comparison with a fluorinated pyrimidine targeting Bcr-Abl with published data on the same cell lines was not available in the literature. 5-Fluorouracil is a widely studied fluorinated pyrimidine and its cytotoxicity data is provided for a general comparison of potency, though it has a different mechanism of action.
The data presented for the 5-bromo-pyrimidine series demonstrates their potent inhibitory activity against the Bcr-Abl kinase and high cytotoxicity against the K562 cell line, which harbors the Bcr-Abl fusion protein.[1] Several of these brominated compounds exhibit low nanomolar IC₅₀ values against the target kinase, comparable to the established drug Dasatinib.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Human cancer cell lines (HCT116, A549, K562, and U937) were seeded in 96-well microplates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Bcr-Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The in vitro inhibitory activity of the compounds against the Bcr-Abl kinase was evaluated using the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate containing the Bcr-Abl enzyme, the substrate (Abltide), and ATP in a kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: The test compounds were added to the wells at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This reaction was incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent: Kinase Detection Reagent was then added to convert the generated ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The plate was incubated for 30 minutes at room temperature.
-
Luminescence Measurement: The luminescence was measured using a plate-reading luminometer. The IC₅₀ values were determined from the inhibitor concentration-response curves.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Bcr-Abl Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
Validating the Structure of (4-Bromopyrimidin-2-yl)cyclopentylamine Derivatives: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of key analytical techniques for validating the structure of (4-Bromopyrimidin-2-yl)cyclopentylamine derivatives. We present expected data, detailed experimental protocols, and a logical workflow to ensure accurate and comprehensive characterization.
Experimental Workflow for Structural Validation
The structural validation of a newly synthesized compound like this compound follows a systematic workflow. This process begins with purification and proceeds through a series of spectroscopic and analytical techniques to confirm the molecular structure, purity, and identity.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from various analytical techniques for the structural validation of this compound.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H-5 | ~8.2 | d | ~0.5 |
| Pyrimidine H-6 | ~6.7 | d | ~0.5 |
| Cyclopentyl CH (adjacent to NH) | ~4.5 | m | - |
| Cyclopentyl CH₂ | 1.5 - 2.0 | m | - |
| NH | 5.0 - 6.0 | br s | - |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4 | ~160 |
| Pyrimidine C-5 | ~108 |
| Pyrimidine C-6 | ~158 |
| Cyclopentyl C-1 (adjacent to NH) | ~55 |
| Cyclopentyl C-2, C-5 | ~33 |
| Cyclopentyl C-3, C-4 | ~24 |
Table 3: Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 255 | Corresponds to the molecular weight with ⁷⁹Br. |
| [M+2]⁺ | 257 | Corresponds to the molecular weight with ⁸¹Br. The near 1:1 ratio of the M and M+2 peaks is characteristic of a monobrominated compound.[1][2] |
Table 4: Elemental Analysis Data
| Element | Theoretical % |
| C | 42.21 |
| H | 4.72 |
| N | 16.40 |
| Br | 31.20 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Spectra are recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4][5][6][7]
-
2D NMR (COSY, HSQC): These experiments are performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS): The sample is introduced into the mass spectrometer. EI-MS is suitable for volatile and thermally stable compounds, while ESI-MS is preferred for less volatile or thermally labile compounds. The resulting mass spectrum will show the molecular ion peak(s) and characteristic fragmentation patterns.[8][9][10] The presence of bromine is typically confirmed by the characteristic isotopic pattern of the molecular ion peak.[1][2]
Single Crystal X-ray Diffraction
-
Crystallization: Single crystals of the compound are grown, often by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[11][12]
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.[11][13]
High-Performance Liquid Chromatography (HPLC)
-
Method: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A gradient or isocratic mobile phase is used to elute the compound.
-
Analysis: The purity of the compound is determined by the peak area percentage in the chromatogram.
Elemental Analysis
-
Procedure: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage composition of C, H, and N. The percentage of bromine can be determined by difference or by other specific methods.
Hypothetical Signaling Pathway Involvement
Derivatives of pyrimidine are known to be biologically active and are often investigated as inhibitors of various enzymes, such as kinases. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative could act as a kinase inhibitor, a common target in drug development.[14]
This guide provides a comprehensive framework for the structural validation of this compound derivatives, emphasizing the importance of a multi-technique approach for unambiguous characterization. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Greenwich Academic Literature Archive - Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine [gala.gre.ac.uk]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors
This guide provides a detailed comparison of pyrimidine-based kinase inhibitors against other alternatives, supported by experimental data and protocols. It is designed for researchers, scientists, and professionals in drug development who are focused on targeting key kinases in cancer research, such as EGFR, HER2, and VEGFR.
Performance Comparison of Kinase Inhibitors
Pyrimidine-based scaffolds are a cornerstone in the development of kinase inhibitors, with several approved drugs targeting the ATP-binding site of oncogenic kinases.[1][2] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%.
The following table summarizes the IC50 values for representative pyrimidine-based inhibitors and compares them with non-pyrimidine alternatives, such as other small-molecule inhibitors and monoclonal antibodies, which employ a different mechanism of action.
| Inhibitor | Type | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | Pyrimidine-Based Small Molecule | EGFR (Wild-Type) | 36 | [3] |
| EGFR (L858R Mutant) | 5 | [3] | ||
| EGFR (L858R/T790M Mutant) | 1013 | [3] | ||
| Erlotinib | Pyrimidine-Based Small Molecule | EGFR (Wild-Type) | ~100 (cell-based) | [4] |
| HER2 | 1100 (cell-based) | [4] | ||
| Lapatinib | Pyrimidine-Based Small Molecule | EGFR (Wild-Type) | 3 - 9.8 | [3][5] |
| HER2 | 6 - 10.2 | [3][5] | ||
| VEGFR | 77 | [3] | ||
| EGFR (L858R/T790M Mutant) | >4000 | [3] | ||
| Neratinib | Irreversible Small Molecule | EGFR | 92 | [5] |
| HER2 | 59 | [5] | ||
| Vandetanib | Multi-target Small Molecule | EGFR, VEGFR-2, RET | - | [4] |
| Cetuximab | Monoclonal Antibody | EGFR (Extracellular Domain) | N/A (Blocks Ligand Binding) | [6][7] |
| Panitumumab | Monoclonal Antibody | EGFR (Extracellular Domain) | N/A (Blocks Ligand Binding) | [6][7] |
Note: IC50 values can vary significantly based on the assay conditions (e.g., ATP concentration, substrate, and specific protein construct used).[8] Data from cell-based assays reflect additional factors like cell permeability. Monoclonal antibodies function by binding to the extracellular domain of the receptor, preventing ligand binding and receptor activation, rather than inhibiting the intracellular kinase domain; therefore, a direct IC50 comparison is not applicable.[6][9]
Experimental Protocols
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol provides a representative methodology for determining the inhibitory activity of a compound against a target kinase using a luminescence-based assay format, such as the Kinase-Glo® assay. This method quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Kinase (e.g., EGFR, HER2, VEGFR2)
-
Kinase-specific substrate peptide
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
ATP solution
-
Pyrimidine-based inhibitor and control compounds
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in the appropriate solvent (e.g., DMSO). Create a concentration range that will span the expected IC50 value.
-
Reaction Mixture Preparation: In each well of the plate, combine the recombinant kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor or control (e.g., DMSO for negative control, known inhibitor for positive control) to the appropriate wells.
-
Initiation of Kinase Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). This allows the phosphorylation reaction to proceed.
-
Reaction Termination and Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: After a brief incubation period to stabilize the luminescent signal, measure the light output using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data, setting the negative control (DMSO only) as 100% kinase activity and a high concentration of a potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates a simplified signaling pathway for receptor tyrosine kinases (RTKs) like EGFR and VEGFR. It shows how ligand binding leads to receptor dimerization, autophosphorylation, and activation of downstream pathways. Both pyrimidine-based inhibitors and monoclonal antibodies are shown, highlighting their distinct mechanisms of action.
Caption: RTK signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Assay
This workflow diagram outlines the key steps involved in performing an in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: Workflow for IC50 determination via in vitro kinase assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-epidermal growth factor receptor monoclonal antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR as a Therapeutic Target in Cancer: Monoclonal Antibodies [thedailyscientist.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoclonal antibodies targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromopyrimidine compounds, focusing on their structure-activity relationships (SAR) as potent inhibitors of key biological targets implicated in cancer and bone metabolism. The following sections detail their performance against various targets, supported by experimental data, and provide the methodologies for the key experiments cited.
Comparison of Biological Activities of Bromopyrimidine Derivatives
The biological activities of various bromopyrimidine derivatives have been evaluated against several cancer cell lines and specific protein kinases. The data presented below summarizes the inhibitory concentrations (IC50) and highlights key structural modifications influencing their potency.
Anticancer Activity against Human Cancer Cell Lines
A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay. The results are summarized in Table 1.
Table 1: Cytotoxic Activity (IC50 in µM) of Selected Bromopyrimidine Derivatives [1]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) | L02 (Normal) |
| 5c | >100 | >100 | 0.015±0.001 | 0.09±0.01 | 2.05±0.21 |
| 5e | 1.12±0.13 | 1.95±0.19 | 0.019±0.002 | 0.11±0.01 | 3.11±0.34 |
| 6g | 1.91±0.21 | 2.15±0.25 | 0.011±0.001 | 0.08±0.01 | 1.98±0.19 |
| 9e | 0.95±0.11 | 1.03±0.12 | 0.025±0.003 | 0.15±0.02 | 4.52±0.41 |
| 9f | 1.08±0.15 | 1.54±0.18 | 0.021±0.002 | 0.13±0.01 | 3.98±0.37 |
| 10c | 2.03±0.24 | 2.87±0.31 | 0.014±0.001 | 0.09±0.01 | 2.54±0.28 |
| Dasatinib | 0.01±0.001 | 0.02±0.002 | 0.005±0.001 | 0.009±0.001 | >100 |
Data are presented as mean ± SD from three independent experiments.
Structure-Activity Relationship Highlights:
-
Compounds with a 5-bromo-pyrimidine core demonstrated significant cytotoxic activity, particularly against the K562 chronic myeloid leukemia cell line.
-
The presence of different substituents at other positions on the pyrimidine ring and linked phenyl rings influences the potency and selectivity of the compounds. For instance, compounds 5c , 5e , and 6g showed high potency against K562 cells.[1]
Kinase Inhibitory Activity
The potent cytotoxic activity against K562 cells, which are positive for the Bcr-Abl fusion protein, prompted the evaluation of these compounds as Bcr-Abl tyrosine kinase inhibitors. Additionally, other studies have investigated bromopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.
Table 2: Bcr-Abl and VEGFR-2 Kinase Inhibitory Activity (IC50 in nM)
| Compound | Bcr-Abl Kinase IC50 (nM)[1] | VEGFR-2 Kinase IC50 (nM) |
| 5c | 1.2±0.1 | - |
| 5e | 1.5±0.1 | - |
| 6g | 0.9±0.08 | - |
| 9e | 2.1±0.2 | - |
| 9f | 1.8±0.15 | - |
| 10c | 1.1±0.1 | - |
| Dasatinib | 0.5±0.05 | - |
| Thienopyrimidine 21b | - | 33.4 |
| Thienopyrimidine 21c | - | 47.0 |
| Thienopyrimidine 21e | - | 21.0 |
| Sorafenib | - | 90.0 |
Data are presented as mean ± SD from three independent experiments.
Structure-Activity Relationship Highlights:
-
Several 5-bromo-pyrimidine derivatives were identified as potent Bcr-Abl kinase inhibitors, with IC50 values in the low nanomolar range, comparable to the standard drug Dasatinib.[1]
-
Thieno[2,3-d]pyrimidine derivatives bearing a bromine atom have been shown to be potent VEGFR-2 inhibitors. The nature and position of substituents on the appended urea moiety are critical for activity, with compounds 21b , 21c , and 21e demonstrating superior potency to the approved drug Sorafenib.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the bromopyrimidine compounds on cancer cell lines.[2][3]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, K562, U937) and a normal cell line (L02).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Bcr-Abl Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the activity of Bcr-Abl kinase by measuring the amount of ADP produced in the kinase reaction.[4][5][6][7]
Materials:
-
Recombinant Bcr-Abl kinase.
-
Abltide (a substrate peptide for Abl kinase).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Luminometer.
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, ATP, and the substrate peptide in a 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding the Bcr-Abl enzyme. Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition versus the compound concentration.
VEGFR-2 Kinase Activity Assay
This assay measures the activity of VEGFR-2 kinase, crucial for angiogenesis.[8][9]
Materials:
-
Recombinant VEGFR-2 kinase.
-
Poly (Glu, Tyr) 4:1 as a substrate.
-
ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase-Glo® Max Assay Kit (Promega).
-
96-well plates.
-
Luminometer.
Procedure:
-
Set up the kinase reaction in a 96-well plate containing kinase buffer, VEGFR-2 kinase, and the substrate.
-
Add the bromopyrimidine test compounds at a range of concentrations.
-
Initiate the reaction by adding ATP. Incubate at 30°C for 45 minutes.
-
Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence. A decrease in luminescence indicates consumption of ATP by the kinase and thus higher kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells in CML. It activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.[10][11][12] Bromopyrimidine-based inhibitors block the kinase activity of Bcr-Abl, thereby inhibiting these downstream signals.
Caption: Bcr-Abl signaling pathway and the inhibitory action of bromopyrimidines.
VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways.[13][14][15][16] These pathways promote endothelial cell proliferation, migration, and survival. Bromopyrimidine inhibitors targeting VEGFR-2 can block these processes, making them promising anti-angiogenic agents for cancer therapy.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Bone Morphogenetic Protein 2 (BMP2) is a growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation. BMP2 binds to its receptors (BMPR), which then phosphorylate and activate SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the expression of osteogenic genes like RUNX2. Certain bromopyrimidine derivatives have been found to promote osteogenesis by activating this pathway.
Caption: BMP2/SMAD1 signaling pathway in bone formation.
Experimental Workflow for Kinase Inhibitor Screening
The general workflow for identifying and characterizing bromopyrimidine-based kinase inhibitors involves a multi-step process, from initial high-throughput screening to detailed cellular and in vivo evaluation.
Caption: General workflow for the discovery of kinase inhibitors.
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
Unraveling Pyrimidine Synthesis: A Comparative Guide to Mechanistic Studies Using Kinetic Isotope Effects
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of pyrimidine synthesis is paramount for designing novel therapeutics and optimizing synthetic routes. The kinetic isotope effect (KIE) serves as a powerful tool to probe these reaction pathways at a molecular level. This guide provides a comparative analysis of KIE studies in both enzymatic and classical pyrimidine synthesis, offering insights into their respective mechanisms and the experimental approaches used to elucidate them. We also explore alternative methods, such as computational studies, that complement and validate the findings from KIE experiments.
At a Glance: Comparing Kinetic Isotope Effects in Pyrimidine Synthesis
The following table summarizes key quantitative data from KIE studies on different pyrimidine synthesis reactions. This allows for a direct comparison of the mechanistic insights gained from enzymatic and classical synthesis routes.
| Reaction Type | Enzyme/Reaction | Isotope(s) | KIE Value (k_light / k_heavy) | Implied Rate-Determining Step / Mechanistic Insight |
| Enzymatic Synthesis | Orotidine 5'-Monophosphate Decarboxylase (OMPDC) | ¹³C | 1.0255 | C-C bond cleavage is partially rate-limiting.[1] |
| Orotidine 5'-Monophosphate Decarboxylase (OMPDC) | Deuterium (Product Isotope Effect) | 1.0 | Eliminates a concerted mechanism involving proton transfer from Lys-93 during CO₂ loss.[1] | |
| Cytidine Deaminase | ¹⁵N | 1.0109 (pH 7.3) | C-N bond cleavage (ammonia elimination) is a major rate-determining step in a stepwise mechanism.[2] | |
| Cytidine Deaminase (His102Asn mutant) | ¹⁵N | 1.033 (intrinsic) | Represents the intrinsic KIE for C-N bond cleavage, allowing for the calculation of forward commitment in the wild-type enzyme.[2] | |
| Classical Synthesis | Biginelli Reaction | Deuterium (Labeling Study) | Not a direct KIE measurement | Use of deuterated aldehydes leads to site-specific deuterium incorporation with no scrambling, useful for creating metabolically stable compounds.[1] |
Delving Deeper: Reaction Mechanisms and Experimental Workflows
Enzymatic Pyrimidine Synthesis: The Case of OMP Decarboxylase and Cytidine Deaminase
Kinetic isotope effect studies have been instrumental in deciphering the complex mechanisms of enzymes involved in pyrimidine biosynthesis.
The enzymatic decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP) by OMP decarboxylase is a cornerstone of pyrimidine synthesis. KIE studies have provided crucial evidence for a stepwise mechanism. A ¹³C KIE of 1.0255 indicates that the C-C bond cleavage is partially rate-limiting[1]. Furthermore, a product deuterium isotope effect of 1.0, observed when the reaction is carried out in a mixed H₂O/D₂O solvent, strongly argues against a concerted mechanism where a proton transfer from a lysine residue facilitates the decarboxylation[1].
References
Safety Operating Guide
Proper Disposal of (4-Bromopyrimidin-2-yl)cyclopentylamine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for (4-Bromopyrimidin-2-yl)cyclopentylamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Assessment
Before initiating any disposal protocol, it is imperative to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with several hazards that dictate its handling and disposal requirements.
This compound is a chemical that requires careful handling due to its potential health and environmental risks.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Potentially fatal if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Causes serious eye damage.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Acute Toxicity, Inhalation | Toxic if inhaled.[1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects.[1] |
This data is a summary of information found in publicly available Safety Data Sheets.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service.[2] Do not dispose of this chemical in standard laboratory drains or as regular solid waste.
Step 1: Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly labeled with its contents, including the full chemical name and associated hazard symbols.
Step 2: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a detailed inventory of the waste, including the chemical name, quantity, and a copy of the Safety Data Sheet.
Step 4: Decontamination of Empty Containers
-
Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies. Puncture the container to prevent reuse.
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Small Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory and alert your institution's emergency response team and EHS office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (4-Bromopyrimidin-2-yl)cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (4-Bromopyrimidin-2-yl)cyclopentylamine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
I. Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, including the possibility of it being fatal if swallowed, causing severe skin burns and eye damage, inducing allergic skin reactions, and being toxic if inhaled, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields or a full-face shield.[2][3] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[4][5] Change outer glove immediately upon contamination. | A disposable, solid-front, back-closing gown with tight-fitting cuffs.[2][4] | A NIOSH-approved respirator (e.g., N95 or higher) is required.[6][7] |
| Solution Preparation and Handling | Chemical splash goggles or a full-face shield.[2][3] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[4][5] | A lab coat over personal clothing. A chemical-resistant apron should be worn over the lab coat.[3] | Work should be conducted in a certified chemical fume hood.[5] |
| Compound Administration (in vitro/in vivo) | Chemical safety goggles.[2][3] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[4] | A disposable gown.[2][4] | A NIOSH-approved respirator may be required based on the risk assessment of the specific procedure.[7] |
| Waste Disposal | Chemical splash goggles.[2] | Chemical-resistant gloves (nitrile).[3] | A lab coat and a chemical-resistant apron.[3] | Work should be conducted in a well-ventilated area or a chemical fume hood.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
B. Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with a powder, carefully weigh the required amount in a chemical fume hood. Use anti-static tools and equipment to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the solid compound slowly and stir to dissolve. Avoid splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.[8]
III. Disposal Plan: Waste Management
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[5][9]
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed container for halogenated organic waste.[10][11]
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and hazard symbols.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
DO NOT dispose of this compound or its waste down the drain.[10]
IV. Emergency Procedures: Spill and Exposure Response
A. Spill Response Workflow:
Caption: Workflow for responding to a chemical spill of this compound.
B. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. osha.gov [osha.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. uakron.edu [uakron.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
